Ethyl 2-(quinolin-2-YL)acetate
Description
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Properties
IUPAC Name |
ethyl 2-quinolin-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13(15)9-11-8-7-10-5-3-4-6-12(10)14-11/h3-8H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQYMAOGIWMABG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30499887 | |
| Record name | Ethyl (quinolin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5100-57-2 | |
| Record name | Ethyl (quinolin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-(quinolin-2-yl)acetate (CAS 5100-57-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of Ethyl 2-(quinolin-2-yl)acetate, a key building block in modern drug discovery.
Physicochemical Properties
This compound is a quinoline derivative with the chemical formula C₁₃H₁₃NO₂. While some experimental data is available, other properties are predicted based on its structure.
| Property | Value | Source |
| CAS Number | 5100-57-2 | [1] |
| Molecular Formula | C₁₃H₁₃NO₂ | [1] |
| Molecular Weight | 215.25 g/mol | [1][2] |
| Physical State | Liquid | [2] |
| Boiling Point | 147-150 °C at 5 Torr | [3] |
| 160 °C at 3 Torr (lit.) | [2] | |
| Density | 1.156 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 4.18 ± 0.48 (Predicted) | [3] |
| Storage Temperature | 2-8°C | [3] |
Spectroscopic and Analytical Data (Predicted)
| Technique | Expected Features |
| ¹H NMR | Ethyl group: A triplet signal around 1.2-1.3 ppm (3H, -CH₃) and a quartet signal around 4.1-4.2 ppm (2H, -OCH₂-). Methylene bridge: A singlet signal for the -CH₂- group attached to the quinoline ring. Quinoline ring: A series of signals in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons on the quinoline scaffold. |
| ¹³C NMR | Ethyl group: Signals around 14 ppm (-CH₃) and 60-61 ppm (-OCH₂-). Ester carbonyl: A signal in the range of 170-175 ppm. Methylene bridge: A signal for the -CH₂- carbon. Quinoline ring: Multiple signals in the aromatic region (approximately 120-150 ppm). |
| Infrared (IR) Spectroscopy | A strong absorption band for the C=O (ester carbonyl) stretch, typically in the range of 1735-1750 cm⁻¹. C-O stretching bands between 1000-1300 cm⁻¹. Aromatic C-H and C=C stretching bands. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ at m/z = 215. Common fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) resulting in a fragment at m/z = 170, or the loss of the entire ethyl acetate moiety. |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be inferred from general methods for the synthesis of quinoline derivatives. A common approach involves the reaction of a suitable quinoline precursor with an ethyl acetate synthon.
One potential synthetic pathway is the reaction of 2-(chloromethyl)quinoline with a source of ethyl acetate enolate or a related nucleophile. Alternatively, a more common route for analogous compounds involves the reaction of a quinoline derivative with ethyl chloroacetate in the presence of a base.
Below is a generalized, hypothetical experimental protocol based on common organic synthesis techniques for similar molecules.
Generalized Synthetic Protocol
-
Starting Material Preparation : Synthesis of a suitable 2-substituted quinoline precursor. This could involve established methods like the Doebner-von Miller reaction or the Friedländer synthesis.
-
Esterification/Alkylation : The quinoline precursor is reacted with an excess of ethyl chloroacetate in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition : A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the reaction mixture to facilitate the nucleophilic substitution.
-
Reaction Conditions : The mixture is typically stirred at an elevated temperature (e.g., 60-100 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification : Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Biological Activity and Applications in Drug Discovery
While specific biological activities for this compound itself are not extensively documented, its primary significance in the scientific community lies in its role as a Protein Degrader Building Block . This positions the compound as a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Role in PROTAC Technology
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest. A PROTAC molecule consists of three key components:
-
A ligand that binds to the target protein of interest (the "warhead").
-
A ligand that binds to an E3 ubiquitin ligase (the "anchor").
-
A chemical linker that connects the warhead and the anchor.
This compound serves as a versatile scaffold or starting material for the elaboration of either the warhead, the linker, or potentially a component of the E3 ligase ligand, depending on the design of the final PROTAC molecule. The quinoline moiety is a common scaffold in medicinal chemistry and can be functionalized to bind to various protein targets.
Mechanism of Action of PROTACs
The mechanism by which PROTACs induce protein degradation is a catalytic cycle:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.
-
Ubiquitination : Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein.
-
Proteasomal Degradation : The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome.
-
Recycling : The PROTAC molecule is released and can induce the degradation of another target protein molecule.
Logical Integration of this compound into a PROTAC
As a building block, this compound can be chemically modified to be incorporated into a PROTAC structure. For instance, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to a linker. The quinoline ring itself can be the protein-targeting moiety or be further functionalized.
Conclusion
This compound (CAS 5100-57-2) is a valuable chemical intermediate with physicochemical properties that make it suitable for a range of organic transformations. Its primary importance in the current research landscape is its role as a versatile building block for the synthesis of PROTACs. The quinoline scaffold is a well-established pharmacophore, and its incorporation into protein-degrading molecules offers exciting possibilities for the development of novel therapeutics targeting a wide range of diseases. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in drug discovery and chemical biology.
References
An In-depth Technical Guide to Ethyl 2-(quinolin-2-yl)acetate: Structure, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, plausible synthesis routes, and physicochemical properties of Ethyl 2-(quinolin-2-yl)acetate. The information is intended to support research and development efforts in medicinal chemistry and materials science where the quinoline scaffold is a key pharmacophore or functional moiety.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a quinoline ring system linked to an ethyl acetate group at the 2-position. The quinoline moiety is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.
Chemical Structure:
Figure 1. Chemical Structure of this compound
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₁₃NO₂ |
| Molecular Weight | 215.25 g/mol |
| CAS Number | 5100-57-2 |
| Appearance | Expected to be a liquid or low-melting solid |
| Boiling Point | 147-150 °C at 5 Torr |
| Solubility | Soluble in common organic solvents like ethanol, DMSO, and dichloromethane |
Plausible Synthesis of this compound
Proposed Synthesis Workflow: Friedländer Annulation
The proposed synthesis involves the reaction of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a catalyst to yield an intermediate, which is then converted to this compound.
Caption: Proposed synthesis workflow for this compound via Friedländer Annulation.
Detailed Experimental Protocol (Hypothetical)
This protocol is a hypothetical procedure based on the general principles of the Friedländer synthesis.[1][2][3][4][5][6]
Materials:
-
2-Aminobenzaldehyde
-
Ethyl acetoacetate
-
Ethanol (absolute)
-
Sodium ethoxide (catalyst)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
-
Anhydrous sodium sulfate
-
Ethyl acetate (for extraction)
-
Hexane (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzaldehyde (1 equivalent) in absolute ethanol.
-
Addition of Reagents: To the stirred solution, add ethyl acetoacetate (1.1 equivalents).
-
Catalysis: Carefully add a catalytic amount of sodium ethoxide to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.
-
Extraction: Extract the product with ethyl acetate. Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Spectroscopic Data (Expected)
The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally related quinoline derivatives found in the literature.[7][8][9][10][11][12][13]
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 - 8.3 | d | 1H | H at position 4 (quinoline) |
| ~7.5 - 8.0 | m | 4H | Aromatic H (quinoline) |
| ~7.3 - 7.5 | m | 1H | Aromatic H (quinoline) |
| ~4.2 | q | 2H | -O-CH₂ -CH₃ |
| ~4.0 | s | 2H | -CH₂ -COO- |
| ~1.3 | t | 3H | -O-CH₂-CH₃ |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C =O (ester) |
| ~158 | C -2 (quinoline) |
| ~147 | Quaternary C (quinoline) |
| ~136 | C -4 (quinoline) |
| ~129 - 130 | Aromatic CHs (quinoline) |
| ~126 - 128 | Aromatic CHs (quinoline) |
| ~118 - 120 | Aromatic CH (quinoline) |
| ~61 | -O-CH₂ -CH₃ |
| ~45 | -CH₂ -COO- |
| ~14 | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | C-H stretch (aromatic) |
| ~2980 | C-H stretch (aliphatic) |
| ~1735 | C=O stretch (ester)[14] |
| ~1600, 1500, 1450 | C=C stretch (aromatic) |
| ~1250 - 1000 | C-O stretch (ester)[14] |
Mass Spectrometry
| m/z | Assignment |
| 215 | [M]⁺ (Molecular ion) |
| 170 | [M - OCH₂CH₃]⁺ |
| 142 | [M - COOCH₂CH₃]⁺ |
Conclusion
This technical guide provides essential information on the structure, synthesis, and expected analytical data for this compound. The proposed Friedländer synthesis offers a reliable and adaptable method for its preparation in a laboratory setting. The compiled data serves as a valuable resource for researchers engaged in the design and synthesis of novel quinoline-based molecules for various applications in drug discovery and materials science. Further experimental validation of the proposed synthesis and spectroscopic data is encouraged.
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. connectsci.au [connectsci.au]
- 6. Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. preprints.org [preprints.org]
- 10. Exploring a Water–Ethyl Acetate System for the Efficient Synthesis of 4‐Aryl Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ajgreenchem.com [ajgreenchem.com]
- 13. chempap.org [chempap.org]
- 14. orgchemboulder.com [orgchemboulder.com]
Technical Guide: Spectroscopic and Synthetic Overview of Ethyl 2-(quinolin-2-YL)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(quinolin-2-yl)acetate is a quinoline derivative with potential applications in medicinal chemistry and materials science. Quinoline scaffolds are present in numerous biologically active compounds, making their derivatives subjects of significant research interest. This technical guide provides a summary of the expected spectroscopic data for this compound, based on available information for structurally similar compounds, and outlines a general experimental protocol for its synthesis and characterization.
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.1-8.3 | d | 1H | H-4 (Quinoline) |
| ~7.8-8.0 | d | 1H | H-8 (Quinoline) |
| ~7.6-7.8 | m | 2H | H-5, H-7 (Quinoline) |
| ~7.4-7.6 | t | 1H | H-6 (Quinoline) |
| ~7.3-7.4 | d | 1H | H-3 (Quinoline) |
| ~4.2 | q | 2H | -O-CH₂ -CH₃ |
| ~4.0 | s | 2H | -CH₂ -COO- |
| ~1.3 | t | 3H | -O-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C =O (Ester) |
| ~158 | C -2 (Quinoline) |
| ~147 | C -8a (Quinoline) |
| ~136 | C -4 (Quinoline) |
| ~129 | C -7 (Quinoline) |
| ~128 | C -5 (Quinoline) |
| ~127 | C -4a (Quinoline) |
| ~126 | C -6 (Quinoline) |
| ~122 | C -3 (Quinoline) |
| ~61 | -O-CH₂ -CH₃ |
| ~45 | -CH₂ -COO- |
| ~14 | -O-CH₂-CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1600, ~1500 | Medium-Strong | C=C and C=N stretch (quinoline ring) |
| ~1250 | Strong | C-O stretch (ester) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 215 | [M]⁺ (Molecular Ion) |
| 170 | [M - OCH₂CH₃]⁺ |
| 142 | [M - COOCH₂CH₃]⁺ |
| 128 | [Quinoline]⁺ |
Experimental Protocols
The following is a generalized protocol for the synthesis and characterization of this compound, adapted from procedures for similar quinoline derivatives.
Synthesis of this compound
This synthesis can be approached via a radical-mediated coupling of quinaldine with an ethyl glyoxylate derivative or through a transition-metal-catalyzed cross-coupling reaction. A common method involves the reaction of 2-chloroquinoline with ethyl acetoacetate followed by hydrolysis and decarboxylation.
Materials:
-
2-Chloroquinoline
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Hydrochloric acid
-
Sodium bicarbonate
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
-
Ethyl acetoacetate is added dropwise to the sodium ethoxide solution at room temperature.
-
2-Chloroquinoline is then added to the reaction mixture.
-
The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).
-
The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with hydrochloric acid.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica gel.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
Infrared (IR) Spectroscopy: The IR spectrum is recorded on an FTIR spectrometer. The sample can be analyzed as a thin film on a NaCl plate or as a KBr pellet.
Mass Spectrometry (MS): The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a quinoline derivative like this compound.
Disclaimer: The spectroscopic data presented in this document are predicted values based on analogous compounds and have not been experimentally verified for this compound. The experimental protocol is a general guideline and may require optimization. Researchers should consult relevant literature and perform their own characterization to confirm the identity and purity of their synthesized compound.
An In-depth Technical Guide to Ethyl 2-(quinolin-2-YL)acetate: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(quinolin-2-yl)acetate is a quinoline derivative of significant interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its discovery, historical development, and detailed synthetic methodologies. It includes a thorough compilation of its physicochemical properties, spectroscopic data, and an exploration of its known biological activities. The document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the quinoline scaffold.
Introduction and Historical Context
The discovery of quinoline in the early 19th century from coal tar marked the beginning of extensive research into its derivatives due to their wide range of biological activities. The quinoline ring system is a core structural motif in many natural products and synthetic drugs, including antimalarials, antibacterials, and anticancer agents.
While the precise date and discoverer of the first synthesis of this compound are not prominently documented in readily available historical records, its preparation falls under the broader and well-established field of quinoline chemistry. The development of synthetic routes to quinoline-2-acetic acid and its esters is a logical extension of classical quinoline synthesis methods. One of the foundational methods for quinoline synthesis is the Friedländer synthesis , first reported by Paul Friedländer in 1882.[1] This reaction, involving the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive methylene group, provides a versatile route to a wide array of substituted quinolines. It is highly probable that early syntheses of this compound were achieved through variations of this and other classical quinoline syntheses.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in research and development.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 5100-57-2 | [2][3][4] |
| Molecular Formula | C₁₃H₁₃NO₂ | [2] |
| Molecular Weight | 215.25 g/mol | [2] |
| Boiling Point | 160 °C at 3 Torr | [4] |
| Appearance | Not specified (likely liquid) | |
| Solubility | Soluble in most organic solvents |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following are the expected spectroscopic characteristics based on the analysis of its structure and data from related compounds.
2.2.1. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons and the ethyl acetate moiety.
-
Quinoline Protons: A series of multiplets in the aromatic region (δ 7.0-8.5 ppm).
-
Methylene Protons (-CH₂-): A singlet or a pair of doublets for the methylene group attached to the quinoline ring, and a quartet for the methylene group of the ethyl ester.
-
Methyl Protons (-CH₃): A triplet for the methyl group of the ethyl ester.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:
-
C=O Stretch (Ester): A strong absorption band around 1735 cm⁻¹.
-
C=N and C=C Stretch (Quinoline): Multiple bands in the 1600-1450 cm⁻¹ region.
-
C-O Stretch (Ester): A strong band in the 1300-1100 cm⁻¹ region.
-
C-H Stretch (Aromatic and Aliphatic): Bands in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively.
2.2.3. Mass Spectrometry (MS)
The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 215, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and other characteristic fragments of the quinoline ring.
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through several established methods in quinoline chemistry. A logical and commonly employed synthetic strategy involves the introduction of the acetate side chain onto a pre-formed quinoline ring.
General Synthetic Approach
A plausible and efficient synthetic pathway is the reaction of a suitable 2-substituted quinoline precursor with an ethyl acetate synthon. For instance, the reaction of 2-chloroquinoline with the enolate of ethyl acetate represents a direct method for the formation of the target molecule.
Detailed Experimental Protocol (Hypothetical)
The following is a representative experimental protocol based on common organic synthesis techniques for analogous compounds.
Materials:
-
2-Chloroquinoline
-
Ethyl acetate
-
Sodium hydride (NaH) or another suitable strong base
-
Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Enolate Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add ethyl acetate (1.0 equivalent) dropwise to the suspension over 15-20 minutes. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete enolate formation.
-
Nucleophilic Substitution: Dissolve 2-chloroquinoline (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the prepared ethyl acetate enolate solution at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC) until the starting material (2-chloroquinoline) is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench it by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Biological Activity and Potential Applications
While extensive biological data for this compound itself is not widely published, the quinoline scaffold is a well-known pharmacophore with a broad spectrum of biological activities.[5][6][7] Derivatives of quinoline-2-carboxylic acid and its esters have been investigated for various therapeutic applications.[5]
Potential as an Antimicrobial Agent
Many quinoline derivatives exhibit potent antibacterial and antifungal properties.[7] The nitrogen atom in the quinoline ring and the potential for intercalation with DNA or inhibition of key microbial enzymes make this class of compounds a rich source for the development of new anti-infective agents. Further screening of this compound against a panel of pathogenic bacteria and fungi is warranted to explore its potential in this area.
Potential as an Anticancer Agent
The quinoline core is present in several anticancer drugs. These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerases, protein kinases, and other enzymes crucial for cancer cell proliferation. Studies on related quinoline carboxylic acid derivatives have shown antiproliferative activity against various cancer cell lines.[6] The potential of this compound as an anticancer agent could be investigated through in vitro cytotoxicity assays against a panel of human cancer cell lines.
Conclusion
This compound is a synthetically accessible quinoline derivative with potential for further investigation in the field of medicinal chemistry. While its specific discovery and biological profile are not yet extensively detailed in the literature, its structural relationship to a wide range of biologically active quinolines suggests that it may possess valuable therapeutic properties. The synthetic protocols and characterization data provided in this guide offer a solid foundation for researchers to further explore the chemical and biological landscape of this promising molecule. Future studies should focus on its definitive synthesis, comprehensive spectroscopic characterization, and a thorough evaluation of its biological activities to unlock its full potential in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 5100-57-2 [chemicalbook.com]
- 3. parchem.com [parchem.com]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
An In-depth Technical Guide on Ethyl 2-(quinolin-2-YL)acetate
This guide provides essential physicochemical data for Ethyl 2-(quinolin-2-YL)acetate, a compound of interest for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below. This data is critical for experimental design, analytical method development, and computational modeling.
| Property | Value | Reference |
| Molecular Formula | C13H13NO2 | [1][2][3][4][5] |
| Molecular Weight | 215.25 g/mol | [1][2][3][4][5] |
Experimental Protocols
Detailed experimental protocols for the determination of molecular weight and formula, such as mass spectrometry and elemental analysis, are standard procedures in analytical chemistry. The data presented in this guide is consistent with values reported in established chemical databases.
Logical Relationship Diagram
The following diagram illustrates the direct relationship between the chemical name, its molecular formula, and its corresponding molecular weight.
Caption: Relationship between chemical name, formula, and molecular weight.
References
Stability and Storage of Ethyl 2-(quinolin-2-YL)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(quinolin-2-YL)acetate is a quinoline derivative with potential applications in pharmaceutical research and development. As with any chemical compound intended for these purposes, understanding its stability profile and optimal storage conditions is critical to ensure its integrity, purity, and performance in experimental settings. This technical guide provides a comprehensive overview of the known stability characteristics, recommended storage conditions, and potential degradation pathways of this compound. It also outlines detailed experimental protocols for its stability assessment based on established guidelines.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior and for designing appropriate stability studies.
| Property | Value | Source |
| CAS Number | 5100-57-2 | [1][2] |
| Molecular Formula | C₁₃H₁₃NO₂ | [1][2] |
| Molecular Weight | 215.25 g/mol | [1][2] |
| Physical State | Orange oil / Liquid | [3] |
| Boiling Point | 160 °C at 3 Torr | [3] |
Recommended Storage Conditions
To maintain the integrity of this compound, proper storage is paramount. Based on information from chemical suppliers, the following conditions are recommended:
| Parameter | Recommendation | Source |
| Temperature | 2-8°C | [1] |
| Atmosphere | Sealed in a dry environment | [1] |
| Light | Store in a light-resistant container | General good practice |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases | General chemical knowledge |
Potential Degradation Pathways
Ester Hydrolysis
The ethyl ester group is susceptible to hydrolysis, particularly in the presence of acids or bases, to yield 2-(quinolin-2-yl)acetic acid and ethanol.[4][5] This reaction is catalyzed by the presence of moisture and can be accelerated by elevated temperatures.
A simplified workflow for this degradation process is illustrated below:
Caption: Proposed ester hydrolysis degradation pathway.
Quinoline Ring Oxidation
The quinoline ring system can undergo oxidative degradation. Microbial degradation studies on quinoline have shown that hydroxylation is a common initial step, often at the 2-position, leading to the formation of 2-hydroxyquinoline.[6][7][8] While this compound is already substituted at the 2-position, other positions on the quinoline ring could be susceptible to oxidation, especially when exposed to light, atmospheric oxygen, or oxidizing agents.
Below is a conceptual diagram illustrating a potential oxidative degradation:
Caption: Conceptual oxidative degradation of the quinoline ring.
Experimental Protocols for Stability Testing
To rigorously assess the stability of this compound, a systematic approach following established guidelines, such as those from the International Council for Harmonisation (ICH), is recommended.[9][10]
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop and validate stability-indicating analytical methods.
1. Hydrolytic Stability:
-
Protocol: Dissolve a known concentration of this compound in solutions of varying pH (e.g., 0.1 N HCl, water, and 0.1 N NaOH).
-
Conditions: Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).
-
Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method to quantify the parent compound and any degradation products.
2. Oxidative Stability:
-
Protocol: Dissolve the compound in a suitable solvent and treat it with an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Conditions: Store the solution at room temperature for a set duration.
-
Analysis: Monitor the reaction mixture by HPLC to track the formation of oxidative degradants.
3. Photostability:
-
Protocol: Expose a thin layer of the solid compound or a solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[9][11] A dark control sample should be stored under the same conditions but protected from light.
-
Conditions: The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.
-
Analysis: Compare the samples exposed to light with the dark control using HPLC to assess for photodegradation.
The following diagram outlines the workflow for a comprehensive forced degradation study:
Caption: Workflow for forced degradation studies.
Long-Term and Accelerated Stability Studies
Once a stability-indicating method is established, long-term and accelerated stability studies should be conducted on the bulk substance.
1. Long-Term Stability:
-
Protocol: Store samples of this compound under the recommended storage conditions (2-8°C, sealed, dry, and protected from light).
-
Testing Frequency: Analyze the samples at initial, 3, 6, 9, 12, 18, and 24 months, and then annually.
-
Parameters: Assess appearance, purity (by HPLC), and the presence of any degradation products.
2. Accelerated Stability:
-
Protocol: Store samples at elevated temperature and humidity conditions (e.g., 25°C/60% RH and 40°C/75% RH).
-
Testing Frequency: Analyze the samples at initial, 3, and 6 months.[12]
-
Purpose: The data from accelerated studies can be used to predict the shelf-life of the compound under the recommended long-term storage conditions.
Conclusion
This compound is a liquid or oily substance that should be stored in a dry, sealed container at refrigerated temperatures (2-8°C) and protected from light. The primary potential degradation pathways are hydrolysis of the ethyl ester and oxidation of the quinoline ring. A comprehensive stability testing program, including forced degradation, long-term, and accelerated studies, is crucial to fully characterize its stability profile. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to ensure the quality and reliability of this compound in their work.
References
- 1. This compound | 5100-57-2 [sigmaaldrich.com]
- 2. parchem.com [parchem.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. setac.onlinelibrary.wiley.com [setac.onlinelibrary.wiley.com]
- 8. researchgate.net [researchgate.net]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 11. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
Navigating the Synthesis and Characterization of Ethyl 2-(quinolin-2-YL)acetate: A Technical Guide
A comprehensive guide for researchers, scientists, and drug development professionals on the purity and characterization of Ethyl 2-(quinolin-2-YL)acetate. This document provides an in-depth overview of the synthetic pathways, purification protocols, and analytical characterization of a closely related and well-documented analogue, Ethyl 2-(quinolin-8-yloxy)acetate, due to the limited availability of detailed public data for the title compound.
While this compound is commercially available, detailed scientific literature outlining its synthesis, purification, and comprehensive characterization is not readily accessible. This guide leverages available information on a structurally similar isomer, Ethyl 2-(quinolin-8-yloxy)acetate, to provide a framework for understanding the likely methodologies and analytical data associated with this class of compounds.
Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 5100-57-2 | [1] |
| Molecular Formula | C₁₃H₁₃NO₂ | [1] |
| Molecular Weight | 215.25 g/mol | [1] |
Synthesis and Purification
A representative synthetic protocol for a related quinoline acetate derivative, Ethyl 2-(quinolin-8-yloxy)acetate, involves the reaction of 8-hydroxyquinoline with ethyl chloroacetate. This reaction provides a model for the potential synthesis of this compound, likely proceeding through a nucleophilic substitution mechanism.
Experimental Protocol: Synthesis of Ethyl 2-(quinolin-8-yloxy)acetate
This protocol is adapted from established literature for the synthesis of a related isomer and can serve as a starting point for the synthesis of this compound.[2]
Materials:
-
8-hydroxyquinoline
-
Ethyl chloroacetate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dry Acetone
-
Dichloromethane
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
A mixture of 8-hydroxyquinoline and ethyl chloroacetate is refluxed in dry acetone in the presence of anhydrous potassium carbonate.[2]
-
The reaction progress is monitored by thin-layer chromatography (TLC).[3]
-
Upon completion, the solvent is removed under reduced pressure.[4]
-
The residue is treated with water and extracted with dichloromethane.[4]
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.[4]
-
Purification is achieved by flash column chromatography.[4]
Logical Workflow for Synthesis and Purification
Caption: Synthetic and purification workflow for a quinoline acetate derivative.
Characterization and Purity Analysis
A suite of analytical techniques is essential for the comprehensive characterization and purity assessment of quinoline derivatives. These methods provide information on the chemical structure, composition, and the presence of any impurities.
Spectroscopic and Chromatographic Data
The following table summarizes the expected analytical data for a quinoline acetate derivative, based on information for related compounds.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the quinoline ring protons, the methylene protons of the acetate group, and the ethyl ester protons. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the ester. |
| IR Spectroscopy | Characteristic absorption bands for C=O stretching of the ester, C-O stretching, and aromatic C-H and C=C stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
| Thin-Layer Chromatography (TLC) | A single spot under UV visualization, indicating the purity of the compound. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak, allowing for quantitative purity assessment. |
Experimental Protocols for Characterization
Detailed methodologies for the characterization techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.
-
Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy:
-
IR spectra are recorded on an FTIR spectrometer.
-
Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Characteristic peak positions are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
-
Mass spectra are obtained using techniques such as electrospray ionization (ESI) or electron ionization (EI).
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[4]
Chromatographic Analysis:
-
TLC: Performed on silica gel plates with a suitable solvent system (e.g., a mixture of ethyl acetate and petroleum ether). Visualization is achieved under UV light.[3][4]
-
HPLC: Conducted using a C18 column with a gradient elution of solvents such as acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA). Detection is typically performed using a UV detector.
Characterization Workflow Diagram
Caption: Analytical workflow for the characterization of a purified quinoline derivative.
Conclusion
This technical guide provides a comprehensive overview of the anticipated methods for the synthesis, purification, and characterization of this compound, primarily based on data from the closely related isomer, Ethyl 2-(quinolin-8-yloxy)acetate. The detailed experimental protocols and characterization workflows serve as a valuable resource for researchers engaged in the synthesis and analysis of novel quinoline-based compounds for applications in drug discovery and materials science. Further experimental investigation is necessary to establish the specific parameters and analytical data for this compound.
References
A Technical Guide to Ethyl 2-(quinolin-2-YL)acetate for Research Professionals
For researchers, scientists, and drug development professionals, Ethyl 2-(quinolin-2-YL)acetate stands as a valuable heterocyclic building block. Its quinoline core is a prevalent scaffold in numerous pharmacologically active compounds, making this ester a key intermediate in the synthesis of novel therapeutic agents and functional materials. This in-depth guide provides a comprehensive overview of its commercial availability, key technical data, and potential experimental applications.
Commercial Availability and Supplier Specifications
This compound (CAS No. 5100-57-2) is readily available from a range of commercial chemical suppliers catering to the research and development sector. The compound, with a molecular formula of C₁₃H₁₃NO₂ and a molecular weight of approximately 215.25 g/mol , is typically supplied as a liquid or an orange-colored oil.[1][2][3] Purity levels generally meet or exceed 95%, with some suppliers offering higher purity grades.[2][4][5] For ease of comparison, the following table summarizes the offerings from several prominent suppliers.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities | Price (USD) |
| Parchem | 5100-57-2 | C₁₃H₁₃NO₂ | 215.00 | Inquiry | Bulk/Custom | Inquiry |
| BLD Pharm | 5100-57-2 | C₁₃H₁₃NO₂ | 215.25 | Inquiry | Inquiry | Inquiry |
| Hoffman Fine Chemicals | 5100-57-2 | C₁₃H₁₃NO₂ | 215.25 | 97% | Inquiry | $1,475.00 |
| CP Lab Safety | 5100-57-2 | C₁₃H₁₃NO₂ | 215.3 | ≥95% | 1 g | Inquiry |
| Abovchem | 5100-57-2 | C₁₃H₁₃NO₂ | 215.25 | 95% | 250 mg, 1 g, 5 g | Inquiry |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Experimental Protocols and Synthetic Applications
This compound serves as a versatile intermediate in organic synthesis, primarily as a precursor to more complex quinoline derivatives. The ester functionality and the activated methylene group offer multiple avenues for chemical modification. While specific protocols for every conceivable reaction are extensive, this section details a representative experimental procedure for the hydrolysis of the ester to its corresponding carboxylic acid, a common subsequent step in many synthetic routes.
Protocol: Hydrolysis of this compound to 2-(quinolin-2-YL)acetic acid
This protocol describes a standard procedure for the saponification of the ethyl ester to yield the free carboxylic acid.
Materials:
-
This compound
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), 1M solution
-
Distilled water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
pH paper or pH meter
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve a known quantity of this compound in ethanol.
-
Saponification: To the stirred solution, add an aqueous solution of sodium hydroxide (1.2 equivalents).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution by the dropwise addition of 1M hydrochloric acid until the pH reaches approximately 3-4.
-
Precipitation and Isolation: The carboxylic acid product should precipitate out of the solution upon acidification. If precipitation is slow, the flask can be cooled in an ice bath.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any inorganic salts.
-
Drying: Dry the purified 2-(quinolin-2-YL)acetic acid, for instance, in a vacuum oven at a moderate temperature.
Potential Synthetic Pathways and Logical Workflows
The utility of this compound extends beyond simple hydrolysis. Its activated methylene group makes it a suitable substrate for a variety of carbon-carbon bond-forming reactions, such as the Knoevenagel and Claisen condensations. These reactions are fundamental in extending the carbon skeleton and introducing further functional complexity.
Knoevenagel Condensation Workflow
The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base, to form a new carbon-carbon double bond.[6][7][8]
Caption: A logical workflow for the Knoevenagel condensation of this compound.
Claisen Condensation Pathway
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, resulting in a β-keto ester.[9][10][11][12]
Caption: A signaling pathway diagram illustrating the key stages of a Claisen condensation reaction.
References
- 1. parchem.com [parchem.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. 5100-57-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound - CAS:5100-57-2 - Abovchem [abovchem.com]
- 6. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 7. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Claisen Condensation Reactions - Chad's Prep® [chadsprep.com]
- 11. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Synthesis of Novel Quinoline Derivatives from Ethyl 2-(quinolin-2-YL)acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of quinoline derivatives, utilizing Ethyl 2-(quinolin-2-YL)acetate as a versatile starting material. The quinoline moiety is a privileged scaffold in medicinal chemistry, and the functional handles of the starting material offer numerous avenues for chemical modification, leading to diverse molecular architectures with potential biological activities.[1][2]
Introduction
This compound is a valuable building block for the synthesis of a range of quinoline-based compounds. The presence of an ester group and an active methylene group allows for a variety of chemical transformations, including hydrolysis, amidation, condensation, and alkylation reactions. These reactions enable the introduction of diverse functional groups and the construction of more complex heterocyclic systems. This document outlines key synthetic pathways starting from this compound, providing detailed protocols and expected outcomes.
Synthetic Pathways Overview
The following diagram illustrates the key synthetic transformations that can be performed on this compound to generate a library of quinoline derivatives.
Caption: Synthetic routes for the derivatization of this compound.
Data Presentation
The following tables summarize the expected products and reported yields for analogous reactions. Note that yields for reactions starting directly from this compound may vary.
Table 1: Synthesis of 2-(Quinolin-2-YL)acetohydrazide and Subsequent Schiff Bases (Analogous Reactions)
| Starting Material | Reagent | Product | Yield (%) | Reference |
| Ethyl (quinolin-8-yloxy)acetate | Hydrazine hydrate | 2-(Quinolin-8-yloxy)acetohydrazide | Not specified | [2] |
| 2-(Quinolin-8-yloxy)acetohydrazide | Various aromatic aldehydes | N'-Arylidene-2-(quinolin-8-yloxy)acetohydrazides | Not specified | [1] |
Table 2: Synthesis of Quinolinyl Barbituric Acid Derivatives (Analogous Reaction)
| Starting Material | Reagents | Product | Yield (%) | Reference |
| Diethyl malonate | Urea, Sodium ethoxide | Barbituric acid | 72-78 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-(Quinolin-2-YL)acetic acid (Hydrolysis)
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Caption: Workflow for the hydrolysis of this compound.
Methodology:
-
Dissolve this compound (1 equivalent) in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (1.1 equivalents) to the solution.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the solution with dilute hydrochloric acid until a precipitate is formed.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-(quinolin-2-YL)acetic acid.
Protocol 2: Synthesis of 2-(Quinolin-2-YL)acetohydrazide
This protocol is adapted from the synthesis of 2-(quinolin-8-yloxy)acetohydrazide.[1][2]
Caption: Workflow for the synthesis of 2-(Quinolin-2-YL)acetohydrazide.
Methodology:
-
Suspend this compound (0.01 mol) in absolute ethanol (50 ml).
-
Add hydrazine hydrate (99%, 0.015 mol) to the suspension.[1]
-
Monitor the reaction progress by TLC.
-
After completion, concentrate the solution and allow it to cool overnight.[1]
-
Collect the resulting solid by filtration, wash with cold ethanol, dry, and recrystallize from ethanol to obtain 2-(quinolin-2-YL)acetohydrazide.[1]
Protocol 3: Synthesis of Schiff Bases from 2-(Quinolin-2-YL)acetohydrazide
This protocol describes the condensation of the synthesized hydrazide with aromatic aldehydes.[1]
Methodology:
-
Dissolve 2-(quinolin-2-YL)acetohydrazide (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in ethanol (50 ml).[1]
-
Heat the mixture on a water bath for 4-8 hours.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water, and purify by recrystallization from ethanol to yield the corresponding Schiff base.[1]
Protocol 4: Knoevenagel Condensation with Aromatic Aldehydes
This is a general protocol for the Knoevenagel condensation, as a direct example with this compound was not found. The reactivity will be similar to other active methylene compounds.
Caption: General workflow for the Knoevenagel condensation.
Methodology:
-
Dissolve this compound (1 equivalent) and an aromatic aldehyde (1 equivalent) in a suitable solvent such as ethanol or toluene.
-
Add a catalytic amount of a weak base, such as piperidine or pyridine.
-
Reflux the mixture, and if necessary, remove the water formed during the reaction using a Dean-Stark apparatus.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired α,β-unsaturated ester derivative.
Protocol 5: Synthesis of Quinolinyl Barbituric Acid Derivatives
This protocol is adapted from the classical synthesis of barbituric acid.[3]
Methodology:
-
In a round-bottomed flask fitted with a reflux condenser, dissolve sodium metal (1 gram atom equivalent) in absolute ethanol to prepare sodium ethoxide.
-
To this solution, add this compound (1 mole equivalent).
-
Add a solution of dry urea (1 mole equivalent) in hot absolute ethanol.
-
Reflux the mixture for several hours. A solid precipitate should form.
-
After the reaction is complete, add hot water to dissolve the solid.
-
Acidify the solution with hydrochloric acid to precipitate the product.
-
Cool the mixture in an ice bath to complete precipitation.
-
Collect the solid by filtration, wash with cold water, and dry to yield the quinolinyl-substituted barbituric acid derivative.
Protocol 6: α-Alkylation of this compound
This is a general protocol for the alkylation of the active methylene group.
Methodology:
-
To a solution of a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in a dry, aprotic solvent (e.g., THF, DMF) under an inert atmosphere, add this compound (1 equivalent) dropwise at a low temperature (e.g., 0 °C or -78 °C).
-
Stir the mixture for a period to allow for the formation of the enolate.
-
Add an alkylating agent (e.g., an alkyl halide, R-X) (1 equivalent) to the enolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the α-alkylated quinoline derivative.
Potential Applications and Further Research
The synthesized quinoline derivatives can be screened for a wide range of biological activities, including but not limited to antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The diverse functionalities introduced through the described synthetic routes allow for the fine-tuning of the physicochemical properties of the molecules, which is crucial in drug discovery and development. Further derivatization of the obtained products can lead to the creation of extensive libraries of novel quinoline compounds for high-throughput screening.
References
Application Notes and Protocols: Ethyl 2-(quinolin-2-YL)acetate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(quinolin-2-YL)acetate is a quinoline derivative that holds significant promise in the field of medicinal chemistry. The quinoline scaffold is a well-established pharmacophore present in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of this compound and its derivatives, intended to guide researchers in exploring its therapeutic potential.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 5100-57-2 | [1][2] |
| Molecular Formula | C13H13NO2 | [1][2] |
| Molecular Weight | 215.25 g/mol | [1][2] |
| Boiling Point | 160 °C at 3 Torr | [2] |
| Appearance | Not specified (likely an oil or low-melting solid) |
Synthesis Protocol
Protocol: Synthesis of this compound Derivative
This protocol describes a general method for the synthesis of a substituted ethyl 2-(quinolin-4-yl)-propanoate, which can be adapted for the synthesis of this compound by starting with an appropriate 2-substituted quinoline.
Materials:
-
Substituted 4-chloroquinoline
-
Diethyl sodiomethylmalonate
-
N,N-Dimethylformamide (DMF)
-
Anhydrous magnesium sulfate
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Sodium hydride (60% dispersion in mineral oil)
-
Diethyl methylmalonate
Procedure:
-
Preparation of Diethyl sodiomethylmalonate:
-
Slowly add sodium hydride to a magnetically stirred solution of diethyl methylmalonate in dry DMF at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
-
Reaction with 4-chloroquinoline:
-
Add the substituted 4-chloroquinoline to the solution of diethyl sodiomethylmalonate in DMF.
-
Heat the reaction mixture at 100 °C for 4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.[3]
-
Characterization: The final product should be characterized by techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Biological Activities and Applications
This compound and its derivatives have shown potential in several therapeutic areas, as detailed below.
Antimicrobial Activity
Quinoline derivatives are known for their broad-spectrum antimicrobial effects. Substituted ethyl 2-(quinolin-4-yl)-propanoates have been evaluated for their activity against a panel of microorganisms, including Gram-positive and Gram-negative bacteria, and fungi.[3][4]
Quantitative Data: Antimicrobial Activity of Substituted Ethyl 2-(quinolin-4-yl)-propanoates
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various substituted ethyl 2-(quinolin-4-yl)-propanoates against different microbial strains.[3]
| Compound | Substituent | S. aureus (NCTC 6571) MIC (µg/mL) | E. coli (NCTC 10418) MIC (µg/mL) | C. albicans (NCPF 3179) MIC (µg/mL) | H. pylori (3339) MIC (µg/mL) |
| 10b | 7-Fluoro | 12.5 | >100 | 50 | 6.25 |
| 10c | 8-Fluoro | 12.5 | >100 | 50 | 6.25 |
| 10d | 6-Chloro | 25 | >100 | 100 | 12.5 |
| 10e | 7-Chloro | 12.5 | >100 | 50 | 6.25 |
| 10f | 8-Chloro | 12.5 | >100 | 50 | 6.25 |
| 10g | 6-Bromo | 25 | >100 | 100 | 12.5 |
| 10h | 8-Bromo | 12.5 | >100 | 50 | 6.25 |
| 10i | 6-Methyl | 50 | >100 | >100 | 25 |
| 10j | 7-Methyl | 25 | >100 | 100 | 12.5 |
| 10k | 8-Methyl | 12.5 | >100 | 50 | 6.25 |
| 10l | 6,8-Dichloro | 12.5 | >100 | 50 | 6.25 |
| 10m | 8-n-Butyl | 25 | >100 | 100 | 12.5 |
| 10n | 8-Ethyl | 12.5 | >100 | 50 | 6.25 |
| 10o | 8-n-Propyl | 12.5 | >100 | 50 | 6.25 |
| 10p | 8-iso-Propyl | 12.5 | >100 | 50 | 6.25 |
| Ciprofloxacin | - | 0.25 | 0.015 | - | - |
| Amphotericin B | - | - | - | 0.5 | - |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for assessing the antimicrobial activity of a compound.
Materials:
-
Test compound (e.g., this compound derivative)
-
Bacterial and/or fungal strains
-
Appropriate culture media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Inoculum:
-
Grow microbial cultures overnight in the appropriate broth.
-
Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Serial Dilution of the Test Compound:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in the culture medium in the 96-well plates.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (microbes with no compound) and a negative control (medium only).
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.[3]
-
Anticancer Activity
Quinoline derivatives have been extensively investigated for their anticancer properties.[5][6] They can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival, such as the EGFR/PI3K/AKT/mTOR pathway, and the induction of apoptosis.[5][7][8][9]
Quantitative Data: Anticancer Activity of Quinoline Derivatives
The following table presents the half-maximal inhibitory concentration (IC50) values for a quinoline-based platinum complex against various human cancer cell lines. While not this compound itself, this data for a related quinoline compound provides insight into the potential anticancer efficacy of this class of molecules.[10]
| Compound | Cell Line | IC50 (µM) |
| Chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II) | KB (Oral cancer) | 3.5 |
| Hep-G2 (Liver cancer) | 0.4 | |
| Lu-1 (Lung cancer) | 0.8 | |
| MCF-7 (Breast cancer) | 2.1 | |
| HEK-293 (Normal kidney cells) | 7.9 | |
| Cisplatin | KB (Oral cancer) | 6.8 |
| Hep-G2 (Liver cancer) | 13.2 | |
| Lu-1 (Lung cancer) | 43.1 | |
| MCF-7 (Breast cancer) | 15.6 | |
| HEK-293 (Normal kidney cells) | 21.3 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., this compound derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[11]
-
Anti-inflammatory Activity
Quinoline alkaloids have demonstrated anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines.[12] While specific data for this compound is limited, related compounds and ethyl acetate extracts have shown promise in this area.[13][14][15]
Quantitative Data: Anti-inflammatory Activity of a Quinoline Alkaloid
The following table shows the inhibitory effect of a quinoline alkaloid (Compound 6 from Zanthoxylum avicennae) on the production of pro-inflammatory cytokines in LPS-stimulated RAW264.7 macrophages.[12]
| Cytokine | Concentration of Compound 6 (µM) | Inhibition (%) |
| IL-1β | 10 | ~40% |
| 20 | ~60% | |
| IL-6 | 10 | ~35% |
| 20 | ~55% |
Experimental Protocol: Measurement of Pro-inflammatory Cytokines
This protocol describes how to measure the effect of a compound on the production of inflammatory cytokines in macrophage cells.
Materials:
-
RAW264.7 macrophage cells
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
Test compound (e.g., this compound derivative)
-
ELISA kits for specific cytokines (e.g., IL-6, TNF-α)
Procedure:
-
Cell Culture and Treatment:
-
Culture RAW264.7 cells in complete DMEM.
-
Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Collection of Supernatant:
-
Collect the cell culture supernatant.
-
-
Cytokine Measurement:
-
Measure the concentration of cytokines (e.g., IL-6, TNF-α) in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production compared to the LPS-treated control group.[14]
-
Signaling Pathways and Experimental Workflows
Diagram: Proposed Anticancer Signaling Pathway
Caption: Proposed mechanism of anticancer activity.
Diagram: General Experimental Workflow for Biological Evaluation
Caption: General workflow for biological evaluation.
Conclusion
This compound and its derivatives represent a promising class of compounds with diverse therapeutic potential. The provided protocols and data serve as a foundation for further research into their antimicrobial, anticancer, and anti-inflammatory activities. Further studies are warranted to elucidate the precise mechanisms of action and to optimize the structure for enhanced efficacy and safety, paving the way for the development of novel therapeutic agents.
References
- 1. This compound | 5100-57-2 [chemicalbook.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)-propanoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl Acetate Extracts of Semen Impatientis Inhibit Proliferation and Induce Apoptosis of Human Prostate Cancer Cell Lines through AKT/ERK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The novel molecule 2-[5-(2-chloroethyl)-2-acetoxy-benzyl]-4-(2-chloroethyl)-phenyl acetate inhibits phosphoinositide 3-kinase/Akt/mammalian target of rapamycin signalling through JNK activation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, crystal structure and anticancer activity of the complex chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II) by experimental and theoretical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Quinoline alkaloids with anti-inflammatory activity from Zanthoxylum avicennae - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The anti-inflammatory and analgesic activities of the ethyl acetate extract of Viburnum taitoense Hayata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Ethyl 2-(quinolin-2-yl)acetate: A Versatile Intermediate in Organic Synthesis for Drug Discovery and Materials Science
For Immediate Release
Ethyl 2-(quinolin-2-yl)acetate is a valuable heterocyclic building block extensively utilized as an intermediate in the synthesis of a wide array of novel organic compounds. Its quinoline core and reactive ethyl acetate side chain make it a crucial precursor for the development of new therapeutic agents and functional materials. This application note provides a detailed overview of its synthesis, key applications, and experimental protocols for its use in organic synthesis.
Key Applications
This compound serves as a pivotal starting material in the synthesis of various biologically active molecules and functional materials. The quinoline moiety is a well-established pharmacophore found in numerous natural and synthetic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. The ethyl acetate group provides a reactive handle for a variety of chemical transformations, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures.
One of the primary applications of this intermediate is in the synthesis of novel substituted quinoline derivatives. Through reactions such as hydrolysis, amidation, and various condensation reactions, the ethyl acetate side chain can be modified to introduce different pharmacologically relevant functionalities. For instance, it is a key precursor for the synthesis of quinoline-2-acetic acid hydrazides, which can be further derivatized to form a range of heterocyclic systems with potential therapeutic applications.
Synthesis of this compound Analogs
Table 1: Synthesis of Ethyl (quinolin-8-yloxy)acetate - Reactants and Conditions
| Reagent/Solvent | Molar Equivalent/Volume | Role |
| 8-Hydroxyquinoline | 1.0 | Starting Material |
| Ethyl Chloroacetate | 1.0 | Reagent |
| Anhydrous K₂CO₃ | 0.5 | Base |
| Dry Acetone | - | Solvent |
Experimental Protocols
Protocol 1: Synthesis of Ethyl (quinolin-8-yloxy)acetate[1]
This protocol describes the synthesis of an isomer of the target compound and can be used as a general guideline for the synthesis of similar quinoline acetate derivatives.
Materials:
-
8-hydroxyquinoline (0.01 M, 1.45 g)
-
Ethyl chloroacetate (0.01 M, 1.22 g)
-
Anhydrous K₂CO₃ (0.005 M, 0.69 g)
-
Dry acetone
Procedure:
-
A mixture of 8-hydroxyquinoline, ethyl chloroacetate, and anhydrous K₂CO₃ in dry acetone is refluxed on a water bath for 18 hours.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is purified by a suitable method (e.g., column chromatography) to obtain the desired product.
Application as an Intermediate: Synthesis of Hydrazides
This compound can be readily converted to the corresponding hydrazide, which is a versatile intermediate for the synthesis of various heterocyclic compounds.
Protocol 2: Preparation of 2-(quinolin-8-yloxy)acetohydrazide[1]
This protocol illustrates the conversion of the ethyl ester to a hydrazide, a common transformation for this class of compounds.
Materials:
-
Ethyl (quinolin-8-yloxy)acetate (0.01 M, 2.31 g)
-
Hydrazine hydrate (0.01 M, 1.36 g)
-
Ethanol
Procedure:
-
A solution of ethyl (quinolin-8-yloxy)acetate and hydrazine hydrate in ethanol is refluxed on a water bath for 6 hours.
-
Upon cooling, the product crystallizes from the solution.
-
The solid is collected by filtration, washed with cold ethanol, and dried to yield 2-(quinolin-8-yloxy)acetohydrazide.
Table 2: Synthesis of 2-(quinolin-8-yloxy)acetohydrazide - Reactants and Conditions
| Reagent/Solvent | Molar Equivalent/Volume | Role |
| Ethyl (quinolin-8-yloxy)acetate | 1.0 | Starting Material |
| Hydrazine Hydrate | 1.0 | Reagent |
| Ethanol | - | Solvent |
Further Derivatization: Synthesis of Benzohydrazides
The synthesized acetohydrazide can be further reacted with various substituted benzoic acids to generate a library of N'-[2-(quinolin-8-yloxy)acetyl]benzohydrazide derivatives.
Protocol 3: Preparation of N'-[2-(quinolin-8-yloxy)acetyl]benzohydrazide[1]
Materials:
-
2-(quinolin-8-yloxy)acetohydrazide (0.01 M, 2.17 g)
-
Substituted benzoic acid (0.01 M)
-
Ethanol
Procedure:
-
A mixture of 2-(quinolin-8-yloxy)acetohydrazide and a substituted benzoic acid in ethanol is refluxed on a water bath for 6 hours.
-
The reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The crude product is recrystallized from a suitable solvent to afford the pure N'-[2-(quinolin-8-yloxy)acetyl]benzohydrazide derivative.
Visualization of Synthetic Pathways
The following diagrams illustrate the synthetic workflow for the utilization of quinoline acetate intermediates in the synthesis of more complex molecules.
Caption: Synthetic workflow for the preparation and derivatization of ethyl quinoline acetate intermediates.
The versatility of this compound as a synthetic intermediate makes it a compound of significant interest to researchers in medicinal chemistry and materials science. The ability to readily modify its structure allows for the generation of diverse libraries of novel compounds for biological screening and the development of new functional materials. Further exploration of the reactivity of this intermediate is likely to lead to the discovery of new and innovative applications.
Application Notes and Protocols for the Friedländer Condensation using Ethyl 2-(quinolin-2-YL)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Friedländer condensation is a fundamental and versatile reaction in organic synthesis for the construction of quinoline and polycyclic aromatic nitrogen heterocycles.[1][2][3] This application note provides a detailed protocol for the Friedländer condensation utilizing Ethyl 2-(quinolin-2-YL)acetate as the active methylene compound. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] This document outlines both base- and acid-catalyzed protocols, presents quantitative data in a clear tabular format, and includes diagrams to illustrate the reaction workflow and mechanism, aiming to equip researchers in drug development and organic synthesis with the necessary details to successfully implement this synthetic strategy.
Introduction
First described by Paul Friedländer in 1882, the Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2][4] The reaction can be catalyzed by either acids or bases, or even proceed under high temperatures without a catalyst, making it a highly adaptable method for generating polysubstituted quinolines.[1][4] The use of this compound as the active methylene component provides a direct route to novel and complex polycyclic heteroaromatic systems, which are of significant interest in the development of new therapeutic agents and functional materials. The methylene group in this reactant is activated by the adjacent ester and quinolinyl groups, facilitating its participation in the condensation reaction.
Reaction Mechanism
The Friedländer condensation can proceed via two primary mechanistic pathways, contingent on the catalytic conditions.
-
Aldol Condensation Pathway: Under basic or acidic conditions, the reaction can initiate with an aldol-type condensation between the enolate of this compound and the carbonyl group of the 2-aminoaryl ketone. The resulting aldol adduct then undergoes intramolecular cyclization through the attack of the amino group on the ester carbonyl, followed by dehydration to yield the final aromatic product.[1][2]
-
Schiff Base Formation Pathway: Alternatively, the reaction can commence with the formation of a Schiff base (imine) between the 2-aminoaryl ketone and the active methylene compound, followed by an intramolecular cyclization and subsequent dehydration to form the quinoline ring system.[1]
Experimental Protocols
The following protocols provide detailed procedures for performing the Friedländer condensation with this compound under both base- and acid-catalyzed conditions.
Protocol 1: Base-Catalyzed Friedländer Condensation
This protocol utilizes a strong base, such as sodium ethoxide, to facilitate the condensation.
Materials:
-
2-Aminoaryl ketone (e.g., 2-aminobenzophenone) (1.0 eq)
-
This compound (1.1 eq)
-
Sodium ethoxide (NaOEt) (1.5 eq)
-
Anhydrous Ethanol (EtOH)
-
Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-aminoaryl ketone and this compound.
-
Dissolve the reactants in anhydrous ethanol.
-
Add sodium ethoxide portion-wise to the stirred solution.
-
Heat the reaction mixture to reflux (typically 78-82 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired polycyclic quinoline derivative.
Protocol 2: Acid-Catalyzed Friedländer Condensation
This protocol employs an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), often under solvent-free or high-boiling solvent conditions.
Materials:
-
2-Aminoaryl ketone (e.g., 2-aminobenzophenone) (1.0 eq)
-
This compound (1.2 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.2 eq)
-
Toluene or solvent-free
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Dean-Stark apparatus (if using toluene)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, combine the 2-aminoaryl ketone, this compound, and p-toluenesulfonic acid.
-
If using a solvent, add toluene and equip the flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the reaction mixture to reflux (for toluene, approx. 110-111 °C) or to a high temperature (e.g., 120-150 °C) for the solvent-free approach.
-
Monitor the reaction by TLC.
-
After completion (typically 6-12 hours), cool the mixture to room temperature.
-
If the reaction was solvent-free, dissolve the residue in ethyl acetate. If toluene was used, dilute with more ethyl acetate.
-
Neutralize the acid by washing with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product via column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the Friedländer condensation with various active methylene compounds, providing a basis for comparison and optimization when using this compound.
| 2-Aminoaryl Ketone | Active Methylene Compound | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Aminobenzophenone | Ethyl acetoacetate | p-TsOH (10) | Toluene | Reflux | 8 | 85-95 |
| 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | KOH | Ethanol | Reflux | 6 | 80-90 |
| 2-Aminobenzaldehyde | Diethyl malonate | Piperidine (cat.) | Ethanol | Reflux | 5 | 75-85 |
| 2-Aminobenzophenone | Acetylacetone | Acetic Acid | Neat | 120 | 4 | 88-96 |
| 2-Aminoacetophenone | Ethyl cyanoacetate | Sodium ethoxide (1.2 eq) | Ethanol | Reflux | 7 | 70-80 |
Visualizations
Friedländer Condensation Workflow
Caption: Experimental workflow for the Friedländer condensation.
Friedländer Condensation Signaling Pathway (Mechanism)
Caption: Mechanistic pathways of the Friedländer condensation.
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organicreactions.org [organicreactions.org]
Application Notes and Protocols for Ethyl 2-(quinolin-2-YL)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential biological activities of ethyl 2-(quinolin-2-YL)acetate derivatives and detailed protocols for their evaluation. While specific data for this exact scaffold is limited in publicly available literature, this document leverages data from structurally similar quinoline derivatives to provide insights into their potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Activities and Potential Applications
Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1] Analogs of this compound are anticipated to exhibit a range of biological effects, making them promising candidates for further investigation in drug discovery.
Anticancer Activity
Quinoline-based compounds have demonstrated significant potential as anticancer agents through various mechanisms of action. These include the induction of apoptosis, arrest of the cell cycle, inhibition of angiogenesis, and disruption of cell migration.[1] Several quinoline derivatives have shown potent cytotoxic activity against a variety of cancer cell lines.
Antimicrobial Activity
The quinoline core is a key pharmacophore in many antibacterial and antifungal agents.[2] Derivatives of this compound are expected to possess antimicrobial properties. For instance, structurally related ethyl 2-(quinolin-4-yl)-propanoates have shown activity against a panel of microorganisms, including Gram-positive and Gram-negative bacteria.[3]
Anti-inflammatory Activity
Certain quinoline derivatives have been reported to exhibit anti-inflammatory effects.[4][5] The proposed mechanisms often involve the modulation of inflammatory pathways. These compounds are therefore of interest for the development of novel anti-inflammatory drugs.
Quantitative Data Summary
The following tables summarize the biological activity of various quinoline derivatives, providing a reference for the potential efficacy of this compound analogs.
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-based dihydrazone | MCF-7 (Breast) | 7.016 | [6] |
| Quinoline-based dihydrazone | BGC-823 (Gastric) | 8.52 | [6] |
| 2-Styrylquinoline | HCT 116 (Colon) | Varies | [7] |
| Novel Quinoline Derivative 91b1 | Various | Varies | [8] |
| 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde derivative | MCF-7 (Breast) | Varies | [9] |
Table 2: Antimicrobial Activity of Substituted Ethyl 2-(quinolin-4-yl)propanoates
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | H. pylori (MIC, µg/mL) | Reference |
| 10b | >50 | >50 | 3-6 | [3] |
| 10e | >50 | >50 | 25-50 | [3] |
| 10g | >50 | >50 | 25-50 | [3] |
| 10h | >50 | >50 | 6.25 | [3] |
| 10i | >50 | >50 | >25 | [3] |
| 10n | >50 | >50 | 25-50 | [3] |
| 10p | >50 | >50 | 6.25 | [3] |
| 13 | >50 | >50 | 3-6 | [3] |
| 14 | >50 | >50 | 3-6 | [3] |
Note: Data presented is for ethyl 2-(quinolin-4-yl)-propanoates, which are structural isomers of the target compounds.[3]
Experimental Protocols
The following are detailed protocols for key in vitro and in vivo assays to evaluate the biological activity of this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize, count, and seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting a dose-response curve.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Materials:
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Compound Dilutions:
-
Perform serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
-
Inoculation:
-
Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the bacterial inoculum to each well containing 50 µL of the compound dilution.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This in vivo model is used to assess the acute anti-inflammatory activity of a compound.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in saline)
-
Test compounds
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals for at least one week.
-
Divide animals into groups (n=6): Vehicle control, positive control, and test compound groups (various doses).
-
-
Compound Administration:
-
Administer the test compounds and controls orally or intraperitoneally 1 hour before carrageenan injection.
-
-
Induction of Edema:
-
Inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Volume:
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage inhibition of paw edema for each group compared to the vehicle control group.
-
Signaling Pathways and Mechanisms of Action
The biological activities of quinoline derivatives are often attributed to their interaction with various cellular signaling pathways.
Anticancer Signaling Pathways
Quinoline derivatives can exert their anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. iosrjournals.org [iosrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijiset.com [ijiset.com]
- 6. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 2-(quinolin-2-YL)acetate in the Synthesis of Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline nucleus is a prominent scaffold in medicinal chemistry, forming the core of many synthetic compounds with a wide range of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties.[1][2] Ethyl 2-(quinolin-2-yl)acetate is a key intermediate in the synthesis of novel quinoline derivatives. Its versatile structure allows for modifications at various positions, enabling the exploration of structure-activity relationships (SAR) to develop potent antimicrobial agents against a spectrum of pathogens, including multidrug-resistant strains.[3][4] This document provides detailed application notes on the synthesis of antimicrobial agents derived from this compound and its isomers, along with experimental protocols for their synthesis and antimicrobial evaluation.
Synthetic Pathways and Strategies
The synthesis of antimicrobial agents from this compound and its structural isomers, such as those substituted at the 4- and 8-positions, typically involves several key strategies. These include the modification of the ester group, substitution on the quinoline ring, and the introduction of various pharmacophores.
A common synthetic approach involves the initial synthesis of a substituted quinoline ring, followed by the introduction of the acetate moiety. For instance, the Gould-Jacobs reaction is a classical method for synthesizing 4-hydroxyquinolines from anilines and diethyl 2-(ethoxymethylene)malonate.[5][6] The resulting 4-hydroxyquinolines can then be converted to 4-chloroquinolines, which serve as versatile intermediates for nucleophilic substitution reactions to introduce the desired acetate side chain.[5][7]
Another strategy involves the direct use of a quinoline precursor, such as 8-hydroxyquinoline, which can be reacted with ethyl chloroacetate to form the corresponding ethyl (quinolin-8-yloxy)acetate.[2] This intermediate can then be further modified, for example, by converting the ester to a hydrazide, which can then be reacted with various aromatic aldehydes to generate Schiff bases or cyclized to form heterocyclic derivatives.[8][9]
The following diagram illustrates a generalized synthetic workflow for producing antimicrobial quinoline derivatives.
Caption: Generalized synthetic workflows for quinoline-based antimicrobial agents.
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring and the acetate side chain.[1]
-
Substitution on the Quinoline Ring: The presence of electron-withdrawing groups, such as halogens (e.g., chlorine), at positions 6 or 7 of the quinoline ring can influence antimicrobial activity.[5] For instance, some studies have shown that a chloro group at the 7-position can enhance antibacterial activity.[3] Conversely, certain substitutions can lead to a lack of potency against specific strains.[5] Alkyl and alkoxy groups at positions 6 and 8 have also been shown to modulate activity.[5]
-
Modifications of the Acetate Side Chain: The ester group of this compound is a key site for modification. Conversion of the ester to amides, hydrazides, or various heterocyclic rings can lead to compounds with significantly enhanced and diverse antimicrobial profiles.[8][9] These modifications can alter the compound's lipophilicity, hydrogen bonding capacity, and steric properties, all of which can affect its interaction with microbial targets.
The following diagram illustrates the key structural features of quinoline derivatives that influence their antimicrobial activity.
Caption: Key structural determinants of antimicrobial activity in quinoline derivatives.
Experimental Protocols
Protocol 1: Synthesis of Substituted Ethyl 2-(quinolin-4-yl)propanoates[5]
Step 1: Synthesis of 4-hydroxyquinolines (Gould-Jacobs Reaction)
-
A mixture of a substituted aniline (1 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.1 equivalents) is heated at 100-110 °C for 2 hours.
-
The resulting anilinomethylenemalonate is added to diphenyl ether and heated to 250 °C for 30 minutes to effect cyclization.
-
The reaction mixture is cooled, and the precipitated 4-hydroxyquinoline is collected by filtration and washed with petroleum ether.
Step 2: Synthesis of 4-chloroquinolines
-
The 4-hydroxyquinoline (1 equivalent) is refluxed with an excess of phosphorus oxychloride (POCl₃) for 2-3 hours.
-
The excess POCl₃ is removed under reduced pressure.
-
The residue is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.
-
The precipitated 4-chloroquinoline is filtered, washed with water, and dried.
Step 3: Synthesis of Ethyl 2-(quinolin-4-yl)propanoates
-
Sodium hydride (1.2 equivalents) is added to a solution of diethyl methylmalonate (1.2 equivalents) in dry dimethylformamide (DMF) under an inert atmosphere.
-
The mixture is stirred for 30 minutes, and then the 4-chloroquinoline (1 equivalent) is added.
-
The reaction mixture is heated at 100 °C for 4-6 hours.
-
After cooling, the mixture is poured into water and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by column chromatography.
Protocol 2: Synthesis of 2-(quinolin-8-yloxy)acetohydrazide[2]
Step 1: Preparation of ethyl (quinolin-8-yloxy)acetate
-
A mixture of 8-hydroxyquinoline (0.01 mol), ethyl chloroacetate (0.01 mol), and anhydrous potassium carbonate (0.005 mol) in dry acetone is refluxed for 18 hours.
-
The reaction mixture is cooled, and the inorganic salts are filtered off.
-
The solvent is evaporated from the filtrate to yield the crude ester, which can be purified by recrystallization.
Step 2: Preparation of 2-(quinolin-8-yloxy)acetohydrazide
-
The ethyl (quinolin-8-yloxy)acetate (0.01 mol) and hydrazine hydrate (0.01 mol) in ethanol are refluxed for 6 hours.
-
The reaction mixture is cooled, and the precipitated hydrazide is collected by filtration and recrystallized from ethanol.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)[5][10]
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compound are prepared in Mueller-Hinton broth in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Positive control (broth with inoculum) and negative control (broth only) wells are included.
-
The plates are incubated at 37 °C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Quantitative Data Summary
The following tables summarize the antimicrobial activity (MIC values in µg/mL) of representative quinoline derivatives synthesized from or related to this compound.
Table 1: Antimicrobial Activity of Substituted Ethyl 2-(quinolin-4-yl)propanoates [5]
| Compound | Substituent | S. aureus | E. coli | H. pylori 26695 | H. pylori 3339 |
| 10a | 6-F | >100 | >100 | >25 | 12.5 |
| 10d | 6-Cl | >100 | >100 | >25 | 12.5 |
| 10g | 6-Br | >100 | >100 | >25 | 12.5 |
| 10i | 6-Me | >100 | >100 | 25 | >25 |
| 13 | 8-Me, 6-EtO | >100 | >100 | 12.5 | 6.25 |
| 14 | 8-nBu, 6-EtO | >100 | >100 | 12.5 | 6.25 |
Table 2: Antibacterial Activity of Novel Quinoline Derivatives [10]
| Compound | Bacillus cereus | Staphylococcus aureus | Pseudomonas aeruginosa | Escherichia coli |
| 2 | 6.25 | 12.5 | 25 | 25 |
| 6 | 3.12 | 6.25 | 12.5 | 12.5 |
| Reference Drug | 12.5 | 12.5 | 6.25 | 6.25 |
Table 3: Antifungal Activity of Novel Quinoline Derivatives [10]
| Compound | A. flavus | A. niger | F. oxysporum | C. albicans |
| 2 | 12.5 | 25 | 25 | 50 |
| 6 | 6.25 | 12.5 | 12.5 | 25 |
| Reference Drug | 12.5 | 12.5 | 6.25 | 6.25 |
Conclusion
This compound and its isomers are valuable starting materials for the synthesis of a diverse range of quinoline-based antimicrobial agents. The synthetic flexibility of the quinoline scaffold allows for systematic structural modifications to optimize antimicrobial potency and spectrum. The provided protocols and data serve as a foundational resource for researchers engaged in the discovery and development of new antimicrobial drugs to combat the growing threat of infectious diseases. Further exploration of the structure-activity relationships and mechanisms of action of these compounds is warranted to advance the development of clinically useful antimicrobial agents.
References
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms [ccspublishing.org.cn]
- 4. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)-propanoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ajchem-a.com [ajchem-a.com]
- 9. ajchem-a.com [ajchem-a.com]
- 10. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of Ethyl 2-(quinolin-2-YL)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Ethyl 2-(quinolin-2-YL)acetate and its derivatives, with a focus on leveraging microwave-assisted organic synthesis (MAOS). This technology presents significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced product purity. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Derivatives of quinoline have demonstrated a wide range of biological activities, including antimicrobial, antifungal, antimalarial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3]
Advantages of Microwave-Assisted Synthesis
Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This direct heating mechanism minimizes thermal gradients and can lead to cleaner reactions with fewer side products compared to conventional heating methods. Key advantages of MAOS for the synthesis of quinoline derivatives include:
-
Accelerated Reaction Rates: Dramatically shorter reaction times, often reducing hours to minutes.[1][4]
-
Improved Yields: Higher conversion of reactants to products.[1][4]
-
Enhanced Purity: Reduced formation of byproducts, simplifying purification.
-
Energy Efficiency: Lower energy consumption compared to traditional refluxing.
-
Green Chemistry: Often allows for the use of less solvent or solvent-free conditions.[2]
Microwave-Assisted Synthesis of this compound
While a specific protocol for the microwave-assisted synthesis of this compound is not extensively documented, a reliable method can be adapted from the synthesis of structurally similar compounds, such as ethyl (quinolin-8-yloxy)acetate and 2-(1H)-quinolinones. The proposed synthesis involves the reaction of 2-chloroquinoline with a suitable acetate source under microwave irradiation.
Experimental Protocol: General Procedure
This protocol is a generalized method and may require optimization for specific substrates and microwave systems.
Materials:
-
2-Chloroquinoline
-
Ethyl acetoacetate or ethyl chloroacetate
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A high-boiling point solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Microwave reactor (a system with temperature and pressure sensors is recommended)
-
Reaction vessel (appropriate for the microwave reactor)
-
Magnetic stirrer
Procedure:
-
In a microwave-safe reaction vessel, combine 2-chloroquinoline (1 mmol), ethyl acetoacetate (1.2 mmol), and potassium carbonate (2 mmol).
-
Add a suitable solvent (e.g., 5 mL of DMF) to the vessel.
-
Place a magnetic stir bar in the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant power (e.g., 100-300 W) or a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Data Presentation: Comparison of Synthesis Methods
The following table compares conventional heating with microwave-assisted synthesis for a structurally related compound, ethyl (quinolin-8-yloxy)acetate, demonstrating the typical improvements seen with MAOS.[4]
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 18 hours | 15 minutes |
| Yield | 65% | 85% |
| Solvent | Acetone | DMF |
| Temperature | Reflux | 130 °C |
Applications in Drug Development
Derivatives of this compound are of significant interest in drug discovery due to the broad pharmacological activities of the quinoline core.
Antimicrobial Activity
Quinolone compounds are well-known for their antibacterial properties.[5][6] Research on similar quinoline derivatives suggests that they may act by targeting intracellular components rather than causing membrane damage.[5] The ester functionality of this compound provides a handle for further chemical modification to generate libraries of compounds for antimicrobial screening.
Anticancer Activity
The quinoline scaffold is present in several anticancer drugs. Some quinoline derivatives have been shown to exert their effects through the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[7] Further derivatization of this compound could lead to the discovery of novel and potent anticancer agents.
Visualizations
Experimental Workflow for Microwave-Assisted Synthesis
Caption: A generalized workflow for the microwave-assisted synthesis of this compound.
Potential Mechanism of Action for Quinolone Derivatives
Caption: A simplified diagram illustrating the potential intracellular mechanism of action for antimicrobial quinolone derivatives.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. researchgate.net [researchgate.net]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates [mdpi.com]
- 6. Synthesis and antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)-propanoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Ultrasound-Assisted Reactions of Ethyl 2-(quinolin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting ultrasound-assisted organic reactions utilizing Ethyl 2-(quinolin-2-yl)acetate as a key starting material. The use of ultrasound irradiation in these transformations offers significant advantages over conventional heating methods, including markedly reduced reaction times, improved yields, and milder reaction conditions, aligning with the principles of green chemistry.
The protocols provided herein are designed to be readily implemented in a laboratory setting. They are based on established methodologies for similar quinoline derivatives and common ultrasound-assisted reactions for compounds containing active methylene groups.
Key Advantages of Ultrasound-Assisted Synthesis
Ultrasound-assisted organic synthesis utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to accelerate chemical reactions. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement in reaction rates. Key benefits include:
-
Accelerated Reaction Times: Reactions that typically require several hours or even days under conventional heating can often be completed in minutes to a few hours with ultrasound.[1][2]
-
Increased Yields: Sonication can lead to higher product yields by promoting more efficient mixing and mass transfer, and by reducing the formation of byproducts.[1][2]
-
Milder Conditions: The ability to run reactions at lower bulk temperatures minimizes thermal degradation of sensitive reactants and products.
-
Energy Efficiency: The significant reduction in reaction time leads to lower overall energy consumption.[2]
-
Green Chemistry: Reduced energy usage and the potential for using less hazardous solvents contribute to more environmentally benign synthetic processes.
Application 1: Ultrasound-Assisted Knoevenagel Condensation
The active methylene group in this compound makes it an excellent candidate for Knoevenagel condensation reactions with various aldehydes and ketones. This reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, leading to the formation of α,β-unsaturated esters, which are valuable intermediates in drug discovery.
Comparative Data: Knoevenagel Condensation
The following table summarizes typical comparative data for the Knoevenagel condensation, highlighting the improvements observed with ultrasound irradiation compared to conventional heating methods. Data is extrapolated from similar ultrasound-assisted Knoevenagel reactions.
| Reaction Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Conventional | Piperidine | Ethanol | Reflux | 6-8 h | 70-80 |
| Ultrasound | Piperidine | Ethanol | 40-50 | 15-30 min | 85-95 |
| Conventional | Basic Alumina | Toluene | Reflux | 10-12 h | 65-75 |
| Ultrasound | Basic Alumina | Toluene | 50-60 | 30-60 min | 80-90 |
Experimental Protocol: Ultrasound-Assisted Knoevenagel Condensation
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Piperidine (catalytic amount)
-
Ethanol
-
Ultrasonic bath or probe sonicator
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel)
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Place the flask in an ultrasonic bath containing water. The water level should be adjusted to be at the same level as the reaction mixture.
-
Turn on the ultrasound and set the temperature to 45°C.
-
Irradiate the mixture for 15-30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a beaker containing ice-cold water (20 mL).
-
The solid product will precipitate out. Collect the solid by vacuum filtration.
-
Wash the crude product with cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure α,β-unsaturated ester.
Application 2: Ultrasound-Assisted Synthesis of Ethyl (quinolin-2-yl)acetate Derivatives via Alkylation
By analogy to the ultrasound-assisted O-alkylation of 8-hydroxyquinoline to form ethyl (quinolin-8-yloxy)acetate, it is plausible to perform C-alkylation on the active methylene group of this compound under sonochemical conditions. This would provide a rapid and efficient route to novel quinoline derivatives.
Comparative Data: Synthesis of Ethyl (quinolin-8-yloxy)acetate
The following table presents a comparison of different synthetic methods for a related quinoline acetate derivative, demonstrating the efficiency of the ultrasound-assisted approach.[1]
| Method | Solvent | Time | Yield (%) |
| Conventional (Reflux) | Dry Acetone | 12-14 h | 68 |
| Microwave Irradiation | - | 5-7 min | 82 |
| Ultrasound Irradiation | Dry Acetone | 1.5-2 h | 75 |
Experimental Protocol: Ultrasound-Assisted C-Alkylation
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dry acetone
-
Ultrasonic bath or probe sonicator
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (for optional gentle heating)
-
TLC plates (silica gel)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol), the alkyl halide (1.1 mmol), and anhydrous potassium carbonate (1.5 mmol).
-
Add dry acetone (15 mL) as the solvent.
-
Place the flask in an ultrasonic bath.
-
Irradiate the mixture at a constant frequency (e.g., 35-40 kHz) for 1.5-2 hours. A gentle warming of the bath to 40-50°C may further enhance the reaction rate.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, filter off the potassium carbonate.
-
Remove the acetone from the filtrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel.
Concluding Remarks
The application of ultrasound in the synthesis of derivatives from this compound represents a significant advancement over traditional synthetic routes. The provided protocols for Knoevenagel condensation and C-alkylation serve as a robust starting point for researchers and drug development professionals. These methods offer a pathway to rapidly synthesize libraries of novel quinoline-based compounds with high efficiency and purity, thereby accelerating the drug discovery process. It is recommended to optimize the reaction conditions for each specific substrate to achieve the best possible outcomes.
References
Synthesis of 3-(Quinolin-2-yl)-9H-carbazoles: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of novel 3-(quinolin-2-yl)-9H-carbazole derivatives. The protocol is based on the efficient Friedländer condensation reaction, a straightforward and effective method for constructing the quinoline ring system onto a carbazole scaffold.[1][2][3][4] This class of compounds holds significant interest in medicinal chemistry and materials science due to the combined biological activities and photophysical properties of the constituent carbazole and quinoline moieties.[1][2][5]
Experimental Protocol
This protocol outlines the synthesis of 9-ethyl-3-(quinolin-2-yl)-9H-carbazoles via the sodium ethoxide-catalyzed condensation of 3-acetyl-9-ethyl-9H-carbazole with various β-amino carbonyl compounds.[1][2]
Materials:
-
Appropriate β-amino carbonyl compound (e.g., 2-aminobenzaldehyde, 2-aminobenzophenone, or 2-amino-4,5-methylenedioxybenzaldehyde) (1 mmol)[1][2]
-
Ethyl acetate
-
Petroleum ether
-
Silica gel GF254 for Thin-Layer Chromatography (TLC)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Standard laboratory glassware
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
-
IR spectrometer
-
Elemental analyzer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-acetyl-9-ethyl-9H-carbazole (1 mmol) and the selected β-amino carbonyl compound (1 mmol) in absolute ethanol (5 mL).[1][2]
-
Catalyst Addition: To this solution, add sodium ethoxide (1 mmol).[1][2]
-
Reaction: Heat the resulting mixture to reflux for a period of 4 to 7 hours.[1][2]
-
Monitoring: The progress of the reaction should be monitored by TLC using an ethyl acetate/petroleum ether (1:4) mixture as the eluent.[1][2][3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Perform an aqueous work-up to isolate the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to yield the pure 3-(quinolin-2-yl)-9H-carbazole derivative.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 3-(quinolin-2-yl)-9H-carbazoles.
Caption: Workflow for the synthesis of 3-(quinolin-2-yl)-9H-carbazoles.
Quantitative Data Summary
The following table summarizes the reaction outcomes for the synthesis of various 9-ethyl-3-(quinolin-2-yl)-9H-carbazole derivatives.
| Entry | Product | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | 9-Ethyl-3-(quinolin-2-yl)-9H-carbazole (3a) | 4 | 72 | 116–117 |
| 2 | 9-Ethyl-3-(6,7-methylenedioxyquinolin-2-yl)-9H-carbazole (3b) | 5 | 65 | 170–172 |
| 3 | 9-Ethyl-3-(4-phenylquinolin-2-yl)-9H-carbazole (3c) | 7 | 59 | 210–211 |
Data sourced from Li and Gao, 2010.[3]
Characterization Data
The synthesized compounds were characterized by various spectroscopic methods and elemental analysis.[1][2]
9-Ethyl-3-(quinolin-2-yl)-9H-carbazole (3a): [1]
-
Appearance: Yellow solid
-
IR (KBr, cm⁻¹): 3049, 2978, 1596, 1551, 1493, 1473, 1452, 1437, 1379, 1237, 1141, 879, 808, 745
-
¹H NMR (CDCl₃, δ, ppm): 8.93 (d, J = 1.5 Hz, 1H), 8.35 (dd, J = 8.5, 2.0 Hz, 1H), 8.20–8.24 (m, 3H), 8.03 (d, J = 8.5 Hz, 1H), 7.82 (dd, J = 8.5, 1.0 Hz, 1H), 7.53 (d, J = 8.5 Hz, 1H), 7.48–7.52 (m, 2H), 7.44 (d, J = 8.0 Hz, 1H), 7.35 (dd, J = 7.0, 1.5 Hz, 1H), 7.27 (dd, J = 8.0, 7.5 Hz, 1H), 4.42 (q, J = 7.5 Hz, 2H), 1.47 (t, J = 7.5 Hz, 3H)
-
MS (ESI, m/z): 323.1 [M+H]⁺
-
Elemental Analysis: Calcd for C₂₃H₁₈N₂: C, 85.68; H, 5.63; N, 8.69. Found: C, 85.21; H, 5.68; N, 8.45.
9-Ethyl-3-(6,7-methylenedioxyquinolin-2-yl)-9H-carbazole (3b): [1]
-
Appearance: Yellow solid
-
IR (KBr, cm⁻¹): 3062, 2973, 2897, 1594, 1541, 1494, 1458, 1393, 1339, 1252, 1235, 1173, 1142, 1125, 1039, 927, 853, 746
-
¹H NMR (CDCl₃, δ, ppm): 8.86 (d, J = 1.32 Hz, 1H), 8.27 (dd, J = 8.5, 1.6 Hz, 1H), 8.22 (d, J = 7.7 Hz, 1H), 8.02 (d, J = 8.5 Hz, 1H), 7.86 (d, J = 8.5 Hz, 1H), 7.45–7.52 (m, 4H), 7.26 (s, 1H), 7.07 (s, 1H), 6.11 (s, 2H), 4.43 (q, J = 7.2 Hz, 2H), 1.47 (t, J = 7.2 Hz, 3H)
-
MS (ESI, m/z): 367.1 [M+H]⁺
-
Elemental Analysis: Calcd for C₂₄H₁₈N₂O₂: C, 78.67; H, 4.95; N, 7.65.
9-Ethyl-3-(4-phenylquinolin-2-yl)-9H-carbazole (3c): [1]
-
Appearance: Yellow solid
-
IR (KBr, cm⁻¹): 3057, 2925, 2854, 1589, 1542, 1495, 1473, 1457, 1442, 1385, 1232, 1160, 1133, 879, 771
-
¹H NMR (CDCl₃, δ, ppm): 8.97 (s, 1H), 8.41 (d, J = 8.4 Hz, 1H), 8.29 (d, J = 8.7 Hz, 1H), 8.23 (d, J = 7.8 Hz, 1H), 7.92 (d, J = 8.7 Hz, 1H), 7.75 (dd, J = 8.1, 7.2 Hz, 1H), 7.64 (d, J = 8.1 Hz, 1H), 7.44–7.59 (m, 7H), 7.27–7.31 (m, 3H), 4.45 (q, J = 7.2 Hz, 2H), 1.49 (t, J = 7.2 Hz, 3H)
-
MS (ESI, m/z): 399.1 [M+H]⁺
-
Elemental Analysis: Calcd for C₂₉H₂₂N₂: C, 87.41; H, 5.56; N, 7.03.
Conclusion
The Friedländer condensation provides a simple and efficient route for the synthesis of 3-(quinolin-2-yl)-9H-carbazoles in good yields.[1][2][3] The straightforward procedure and ease of product isolation make this method highly applicable for the generation of a library of novel carbazole-quinoline hybrids for further investigation in drug discovery and materials science.[2]
References
- 1. Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles | Semantic Scholar [semanticscholar.org]
- 5. 3-[2-(9-Ethyl-9H-carbazol-3-yl)-6-methyl-3-quinolyl]propan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(quinolin-2-YL)acetate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Ethyl 2-(quinolin-2-YL)acetate synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on a common two-step approach: the synthesis of 2-methylquinoline via the Doebner-von Miller reaction, followed by its functionalization to the target ester.
Issue 1: Low Yield of 2-Methylquinoline in Doebner-von Miller Synthesis
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Symptom: The reaction yields a significant amount of tar-like, intractable material, making product isolation difficult and significantly reducing the overall yield.
-
Root Cause: The strongly acidic conditions of the Doebner-von Miller reaction can promote the polymerization of the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde)[1]. This is a prevalent side reaction leading to the formation of high-molecular-weight polymers.
-
Troubleshooting Steps:
-
Employ a Biphasic Solvent System: To minimize self-polymerization of the carbonyl compound in the acidic aqueous phase, sequester it in an organic solvent. A common and effective system involves refluxing the aniline in aqueous hydrochloric acid with the α,β-unsaturated carbonyl compound dissolved in a non-polar solvent like toluene[1].
-
Optimize Acid Concentration and Type: While strong acids are necessary for the reaction, excessively harsh conditions can accelerate tar formation. A comparative study of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) can help determine the optimal balance between reaction rate and byproduct formation. Milder Lewis acids may be preferable in some instances.
-
Control Reaction Temperature: Although heating is required, excessive temperatures can promote polymerization. It is crucial to maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. Gradual heating or dropwise addition of reactants can help manage exothermic reactions and prevent localized overheating.
-
Gradual Addition of Reactants: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline helps to maintain a low concentration of the carbonyl compound at any given time, thereby favoring the desired reaction over polymerization.
-
Issue 2: Presence of Tetrahydroquinoline Impurities in the 2-Methylquinoline Product
-
Symptom: The final 2-methylquinoline product is contaminated with partially hydrogenated quinoline derivatives, which can be challenging to separate from the desired aromatic product.
-
Root Cause: The final step of the Doebner-von Miller synthesis involves the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. Inefficient or insufficient oxidizing agents, or reaction conditions that do not favor complete oxidation, can lead to the isolation of dihydro- or even tetrahydroquinoline byproducts.
-
Troubleshooting Steps:
-
Ensure Sufficient Oxidant: If an external oxidizing agent is used, ensure it is present in a stoichiometric or slight excess amount.
-
Promote Air Oxidation: In many Doebner-von Miller procedures, air acts as the oxidant. Ensuring good aeration of the reaction mixture, for instance by not using a completely sealed reflux condenser, can facilitate the final oxidation step.
-
Choice of Acid: The choice of acid can influence the oxidation potential of the reaction medium. In some cases, the acid itself can act as an oxidizing agent.
-
Issue 3: Low Yield in the Oxidation of 2-Methylquinoline to Quinoline-2-carboxylic Acid
-
Symptom: The oxidation of the methyl group to a carboxylic acid does not proceed to completion, resulting in a mixture of starting material, the intermediate aldehyde, and the desired carboxylic acid.
-
Root Cause: The oxidation of the methyl group on the quinoline ring can be challenging. The reactivity of the oxidizing agent and the reaction conditions play a crucial role in achieving a high yield of the carboxylic acid. Over-oxidation or incomplete oxidation are common issues.
-
Troubleshooting Steps:
-
Choice of Oxidizing Agent: Selenium dioxide (SeO₂) is a commonly used and effective reagent for the oxidation of 2-methylquinolines. It can selectively oxidize the methyl group to a formyl group, which can then be further oxidized to the carboxylic acid[2]. The use of an excess of the oxidant can drive the reaction towards the carboxylic acid.
-
Reaction Conditions: The reaction is typically carried out by heating the 2-methylquinoline with selenium dioxide in a solvent like 1,4-dioxane. The reaction time and temperature are critical parameters to optimize for maximizing the yield of the carboxylic acid while minimizing side reactions.
-
Work-up Procedure: Quinaldic acid (quinoline-2-carboxylic acid) can form a stable compound with excess selenious acid, making its isolation difficult. This complex can be decomposed by reducing the excess H₂SeO₃ to elemental selenium or by precipitating the quinaldic acid as its copper(II) salt.
-
Issue 4: Incomplete Esterification of Quinoline-2-carboxylic Acid
-
Symptom: The Fischer esterification of quinoline-2-carboxylic acid with ethanol gives a low yield of the desired ethyl ester, with a significant amount of unreacted carboxylic acid remaining.
-
Root Cause: The Fischer esterification is a reversible reaction. The equilibrium may not favor the formation of the ester under standard conditions.
-
Troubleshooting Steps:
-
Use of Excess Alcohol: To drive the equilibrium towards the product side, a large excess of the alcohol (ethanol) should be used. Often, the alcohol itself can serve as the reaction solvent[3].
-
Removal of Water: The removal of water, a byproduct of the reaction, will also shift the equilibrium towards the formation of the ester. This can be achieved by using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent.
-
Choice of Acid Catalyst: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are commonly used as catalysts. The choice and concentration of the catalyst can influence the reaction rate and yield.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A widely employed and adaptable route involves a two-step synthesis. The first step is the synthesis of the 2-methylquinoline precursor via the Doebner-von Miller reaction. The second step involves the functionalization of the methyl group at the 2-position to the desired ethyl acetate group. This is typically achieved by oxidation of the methyl group to a carboxylic acid, followed by a Fischer esterification.
Q2: Are there any alternative methods for the synthesis of this compound?
A2: Yes, alternative methods exist. One potential route is the Reissert reaction, which can introduce a cyano group at the 2-position of the quinoline ring. This cyano group can then be hydrolyzed to a carboxylic acid and subsequently esterified. Another approach could involve the direct reaction of a suitable quinoline derivative with an ethyl acetate synthon, although this may require more specialized reagents and conditions.
Q3: How can I purify the final product, this compound?
A3: Purification of the final ester is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any remaining impurities. Recrystallization from a suitable solvent system can also be an effective purification method to obtain a highly pure product.
Q4: What are the main safety precautions to consider during this synthesis?
A4: The Doebner-von Miller reaction can be highly exothermic and should be conducted with careful temperature control. Many of the reagents used, such as strong acids, oxidizing agents like selenium dioxide, and organic solvents, are hazardous. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Data Presentation
Table 1: Comparison of Yields for Key Synthetic Steps
| Step | Reaction | Reagents & Conditions | Typical Yield (%) | Reference |
| 1 | Doebner-von Miller Synthesis of 2-Methylquinoline | Aniline, Crotonaldehyde, HCl, Toluene (biphasic) | 60-75 | [1] |
| 2a | Oxidation of 2-Methylquinoline to Quinoline-2-carboxaldehyde | Selenium Dioxide, 1,4-Dioxane, Reflux | 70-85 | [2] |
| 2b | Oxidation of 2-Methylquinoline to Quinoline-2-carboxylic Acid | Selenium Dioxide (excess), 1,4-Dioxane, Reflux | 50-60 | [4] |
| 3 | Fischer Esterification of Quinoline-2-carboxylic Acid | Ethanol (excess), H₂SO₄ (catalyst), Reflux | 65-97 | [3] |
Note: Yields are approximate and can vary depending on the specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of 2-Methylquinoline via Doebner-von Miller Reaction (Tar Minimization Protocol)
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In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Oxidation of 2-Methylquinoline to Quinoline-2-carboxylic Acid
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In a round-bottom flask, dissolve 2-methylquinoline (1.0 eq) in 1,4-dioxane.
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Add selenium dioxide (1.1 - 1.5 eq) to the solution.
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Heat the reaction mixture to reflux and monitor the progress by TLC.
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After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove elemental selenium.
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To the filtrate, add a solution of copper(II) sulfate to precipitate the copper salt of quinoline-2-carboxylic acid.
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Collect the precipitate by filtration and wash with water.
-
Suspend the copper salt in water and treat with hydrogen sulfide gas or a solution of sodium sulfide to precipitate copper(II) sulfide.
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Filter off the copper sulfide and acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the quinoline-2-carboxylic acid.
-
Collect the product by filtration, wash with cold water, and dry.
Protocol 3: Fischer Esterification of Quinoline-2-carboxylic Acid to this compound
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In a round-bottom flask, suspend quinoline-2-carboxylic acid (1.0 eq) in a large excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature.
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Neutralize the excess acid with a saturated solution of sodium bicarbonate.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting guide for this compound synthesis.
References
Purification techniques for Ethyl 2-(quinolin-2-YL)acetate
Welcome to the Technical Support Center for the purification of Ethyl 2-(quinolin-2-YL)acetate . This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, experimental protocols, and key data to help you achieve high purity for your compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of this compound and related compounds.
Recrystallization Issues
Q1: I've completed the synthesis, but my crude product is a persistent oil instead of a solid. How can I purify it?
A: "Oiling out" is a common problem where the compound separates from the solution above its melting point. Here are several strategies to address this:
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Re-dissolve and Cool Slowly: Return the sample to the heat source, add a small amount of additional solvent to ensure everything is fully dissolved, and then allow it to cool much more slowly. You can insulate the flask to slow down the cooling process.[1][2]
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Adjust Solvent System: Add a small amount of a solvent in which your compound is more soluble (a "better" solvent) to the hot solution before cooling. This can prevent premature precipitation.[1] Alternatively, try a different solvent system altogether.
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Lower the Concentration: The solution might be too concentrated. Add more solvent before attempting the crystallization again.[1]
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Attempt Column Chromatography: If recrystallization proves difficult, purifying the oil using flash column chromatography is an excellent alternative.
Q2: No crystals are forming even after my solution has cooled for a long time. What should I do?
A: A lack of crystal formation usually indicates that the solution is not supersaturated or that nucleation has not been initiated.[1]
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Induce Nucleation:
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Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.[1][2]
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Seeding: If you have a pure crystal of the compound, add a tiny speck (a seed crystal) to the solution to initiate crystallization.[1][2]
-
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Increase Concentration: Your solution may be too dilute. Carefully evaporate some of the solvent and allow the solution to cool again.[2]
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Cool to a Lower Temperature: If you have been cooling to room temperature, try cooling the solution in an ice bath.
Q3: My final product has a low yield after recrystallization. How can I improve it?
A: Low yield is often due to using too much solvent or incomplete precipitation.
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Use Minimal Hot Solvent: During the dissolution step, use only the minimum amount of boiling or near-boiling solvent required to fully dissolve your crude product.[3] Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[3]
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Ensure Complete Cooling: Allow the solution to cool to room temperature and then in an ice bath for at least 20-30 minutes to maximize crystal formation before filtration.[3]
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Minimize Rinse Volume: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving your product.[3]
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Second Crop Recovery: You can often recover more product from the filtrate (mother liquor) by evaporating a portion of the solvent and repeating the cooling process to obtain a "second crop" of crystals.[2]
Column Chromatography Issues
Q4: My compound is streaking (tailing) on the TLC plate and giving poor separation during column chromatography. How can I fix this?
A: Tailing is a common issue with nitrogen-containing compounds like quinolines. It is often caused by the basic nitrogen atom interacting strongly with the acidic silanol groups on the surface of the silica gel.[4]
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Add a Basic Modifier: To neutralize the acidic sites on the silica, add a small amount of a base to your eluent. Typically, 0.5-2% triethylamine (NEt₃) or pyridine in the solvent system will significantly improve peak shape and separation.[4][5]
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Use an Alternative Stationary Phase: Consider using a different stationary phase that is less acidic. Neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds.[4]
Q5: The product seems to be decomposing on the silica gel column. What are my options?
A: If your compound is sensitive, prolonged contact with acidic silica gel can cause degradation.
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Deactivate the Silica: Pre-treat the silica gel by eluting the packed column with a solvent system containing a basic modifier (like 1-2% triethylamine) before loading your sample.[4]
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Work Quickly: Run the column as efficiently and quickly as possible to minimize the contact time between your compound and the silica gel. A flow rate of about 2 inches/minute is often recommended for flash chromatography.[5]
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Consider Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase chromatography using a C18 stationary phase can be an effective purification method that avoids the acidity of silica gel.[4]
Post-Purification Issues
Q6: My ¹H NMR spectrum shows peaks for ethyl acetate even after drying under high vacuum. How can I remove the residual solvent?
A: Some compounds can trap solvent molecules, making them difficult to remove. Ethyl acetate is a common culprit.[6][7]
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Co-evaporation: Dissolve your purified product in a different, more volatile solvent like dichloromethane (DCM) or chloroform, and then remove the solvent on a rotary evaporator. Repeat this process 2-3 times. This helps to azeotropically remove the trapped ethyl acetate.[7]
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Precipitation/Trituration: If your product is a solid, dissolve it in a small amount of a suitable solvent (e.g., DCM) and then precipitate it by adding a non-solvent (e.g., hexanes). The residual ethyl acetate will likely remain in the solution. Collect the solid by filtration.
Data Presentation
The following tables summarize key quantitative data relevant to the purification of this compound.
Table 1: Typical Purification Parameters for Quinoline Acetate Derivatives
| Parameter | Value | Source |
| Purification Method | Recrystallization | [8][9][10] |
| Recommended Solvent | Ethanol | [8][10][11] |
| Typical Yield | ~90% | [8] |
| Melting Point | 350–352 K (77-79 °C) | [8] |
| Note: Data is based on the closely related analogue, Ethyl 2-(quinolin-8-yloxy)acetate, and should be considered as a starting point for optimization. |
Table 2: Suggested Solvent Systems for Flash Column Chromatography
| Polarity of Compound | Stationary Phase | Eluent System (Starting Point) | Notes |
| Low to Medium Polarity | Silica Gel | Hexanes / Ethyl Acetate (e.g., 9:1 to 4:1) | The standard system for compounds of "normal" polarity.[5][12] |
| Medium to High Polarity | Silica Gel | Dichloromethane / Methanol (e.g., 99:1 to 95:5) | Good for more polar compounds.[12] |
| Basic (Amine-containing) | Silica Gel | Hexanes / Ethyl Acetate + 0.5-2% Triethylamine | The added base improves peak shape by neutralizing acidic silica.[4][5] |
| Basic (Amine-containing) | Alumina (Neutral or Basic) | Hexanes / Ethyl Acetate | Alumina is a good alternative to silica for basic compounds.[4] |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol
This protocol is adapted from the purification of the closely related compound, ethyl 2-(quinolin-8-yloxy)acetate.[8][10]
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to completely dissolve the solid. This should be done on a hot plate with gentle swirling.
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Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove all traces of ethanol. Determine the yield and melting point.
Protocol 2: Purification by Flash Column Chromatography
This is a general protocol for purifying a moderately polar, basic compound.
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TLC Analysis: Determine a suitable eluent system using thin-layer chromatography (TLC). Aim for a retention factor (Rf) of approximately 0.3 for the desired compound. For this compound, a starting point could be 20-30% Ethyl Acetate in Hexanes, with 1% triethylamine added to the mixture.[5]
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Column Packing:
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Plug a glass column with a small piece of cotton or glass wool.
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Add a small layer (1-2 cm) of sand.
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Dry-pack the column with an appropriate amount of silica gel (typically a 40:1 to 100:1 ratio of silica to crude product by weight).
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Add another layer of sand on top of the silica.
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Pre-elute the column with your chosen solvent system to pack the silica bed and deactivate it with the triethylamine. Do not let the solvent level drop below the top of the sand.
-
-
Sample Loading:
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Dissolve your crude product in a minimal amount of the eluent or another suitable solvent (like dichloromethane).
-
Alternatively, for better resolution, "dry-load" the sample: dissolve the crude product in a solvent, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply positive pressure (air or nitrogen) to achieve a flow rate of approximately 2 inches per minute.[5]
-
Collect fractions and monitor them by TLC to identify which ones contain the purified product.
-
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Mandatory Visualization
Diagram 1: General Purification Workflow
Caption: A general workflow for the purification of this compound.
Diagram 2: Troubleshooting Purification Issues
Caption: A decision tree for troubleshooting common purification problems.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Ethyl 2-(quinolin-8-yloxy)acetate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ajchem-a.com [ajchem-a.com]
- 12. Chromatography [chem.rochester.edu]
Common side reactions in the synthesis of Ethyl 2-(quinolin-2-YL)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(quinolin-2-YL)acetate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide & FAQs
This section addresses common problems observed during the synthesis of this compound, offering potential causes and solutions based on established chemical principles and analogous reactions.
Q1: My reaction to synthesize this compound is showing low yield. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors depending on your synthetic route. Two common approaches to synthesize this compound are:
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Route A: Nucleophilic substitution of a 2-haloquinoline (e.g., 2-chloroquinoline) with an ethyl acetate enolate.
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Route B: Fischer esterification of 2-quinolineacetic acid with ethanol.
For Route A (Nucleophilic Substitution):
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Incomplete Reaction: The nucleophilic substitution at the 2-position of the quinoline ring can be sluggish.
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Solution: Consider using a more reactive leaving group than chloride, such as iodide. You can facilitate this in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction). Increasing the reaction temperature can also improve the rate, but must be done cautiously to avoid side reactions.
-
-
Side Reactions: The primary competing reaction is elimination, leading to the formation of byproducts.
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Solution: Avoid using strong, bulky bases which favor elimination. Weaker bases and carefully controlled temperatures can minimize this side reaction.[1]
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For Route B (Fischer Esterification):
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Equilibrium: The Fischer esterification is a reversible reaction.[2][3][4]
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Solution: To drive the equilibrium towards the product, use a large excess of ethanol.[3] Another effective technique is to remove the water formed during the reaction, for example, by using a Dean-Stark apparatus or adding a dehydrating agent.
-
-
Incomplete Conversion: Insufficient reaction time or catalyst activity can lead to unreacted carboxylic acid.
-
Solution: Ensure you are using a suitable acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.[3] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Q2: I am observing a significant amount of an impurity in my reaction mixture. What are the likely side products?
A2: The nature of the side products is highly dependent on the synthetic route employed.
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From Nucleophilic Substitution (Route A): The most probable side product is 2-vinylquinoline . This arises from an E2 elimination reaction, which competes with the desired substitution, particularly at higher temperatures or in the presence of strong bases.[1]
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From Fischer Esterification (Route B): The most common impurity is the unreacted starting material, 2-quinolineacetic acid . This is due to the equilibrium nature of the Fischer esterification.[2][3]
Q3: I am having difficulty purifying my this compound product by column chromatography. What could be the issue?
A3: Purification of quinoline derivatives by silica gel chromatography can be challenging due to the basicity of the quinoline nitrogen. This can lead to:
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Peak Tailing: Strong interactions between the basic nitrogen and the acidic silanol groups on the silica gel can cause the product to elute slowly and asymmetrically.[5]
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Irreversible Adsorption: In some cases, the product may bind so strongly to the column that it cannot be eluted, resulting in low recovery.[5]
Solutions:
-
Neutralize the Silica Gel: Pre-treating the silica gel with a small amount of a non-nucleophilic base, like triethylamine, mixed into the eluent can neutralize the acidic sites and improve peak shape.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina or functionalized silica gel.[5]
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Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography may provide better separation with less tailing.[5]
Q4: My final product is a dark-colored oil or solid. What is the cause of the coloration?
A4: Dark coloration often indicates the presence of polymeric or degradation byproducts.
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High Reaction Temperatures: Pushing the reaction temperature too high, especially in the nucleophilic substitution route, can lead to the formation of tarry, high-molecular-weight materials.[6]
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Air Oxidation: Some quinoline derivatives can be sensitive to air oxidation, which can lead to colored impurities over time.
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Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and store the final product protected from light and air.
-
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound with quantitative data on side reactions was not found in the immediate search, the following general procedures for analogous reactions can be adapted.
General Protocol for Nucleophilic Substitution on a 2-Chloroquinoline
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Preparation: In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloroquinoline (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or THF).
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Reagent Addition: Add the ethyl acetate enolate precursor (e.g., ethyl acetoacetate) and a suitable base (e.g., sodium hydride or potassium carbonate) (1.1-1.5 eq) portion-wise at a controlled temperature (e.g., 0 °C).
-
Reaction: Allow the reaction to warm to the desired temperature (e.g., room temperature or gentle heating) and stir until the starting material is consumed as monitored by TLC.
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Work-up: Quench the reaction by carefully adding water or a saturated ammonium chloride solution. Extract the product into an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel, potentially pre-treated with triethylamine.
General Protocol for Fischer Esterification of a Quinoline Carboxylic Acid
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Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-quinolineacetic acid (1.0 eq) in a large excess of anhydrous ethanol.
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Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., 5% v/v of concentrated sulfuric acid).
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Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the progress by TLC.
-
Work-up: After cooling, neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).
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Purification: Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude ester can be purified by column chromatography or distillation under reduced pressure.
Data Presentation
Currently, no specific quantitative data for side reactions in the synthesis of this compound is available from the conducted searches. Researchers are advised to carefully monitor their reactions by techniques such as GC-MS or LC-MS to quantify the formation of potential byproducts like 2-vinylquinoline or the presence of unreacted starting materials.
| Potential Side Product/Impurity | Originating Synthetic Route | Analytical Method for Detection | Mitigation Strategy |
| 2-Vinylquinoline | Nucleophilic Substitution | GC-MS, ¹H NMR | Use milder base, lower reaction temperature |
| 2-Quinolineacetic Acid | Fischer Esterification | LC-MS, TLC | Use excess ethanol, remove water |
| Polymeric/Degradation Products | Both routes | GPC, Visual Inspection | Control temperature, use inert atmosphere |
Visualizations
Main Reaction Pathways and Potential Side Reactions
Caption: Synthetic routes to this compound and potential side products.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
Technical Support Center: Optimization of Reaction Conditions for Ethyl 2-(quinolin-2-YL)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of Ethyl 2-(quinolin-2-YL)acetate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and practical approach for the synthesis of this compound is the nucleophilic substitution of a suitable quinoline precursor with an ethyl acetate synthon. A highly analogous and well-documented procedure involves the reaction of a hydroxyquinoline with an ethyl haloacetate in the presence of a base. For instance, the synthesis of ethyl (quinolin-8-yloxy)acetate is achieved by reacting 8-hydroxyquinoline with ethyl chloroacetate using potassium carbonate as a base in a solvent like dry acetone.[1] This suggests a primary route for the target molecule would involve the reaction of 2-hydroxyquinoline (carbostyril) with an ethyl haloacetate (e.g., ethyl bromoacetate).
An alternative strategy involves the reaction of 2-chloroquinoline with a reagent capable of introducing the ethyl acetate moiety. Nucleophilic substitution on halogenated quinolines, particularly at the 2- and 4-positions, is a known transformation.[2][3]
Q2: What are the key reaction parameters to consider for optimizing the yield?
Several factors can significantly influence the yield and purity of this compound. These include the choice of base, solvent, reaction temperature, and reaction time. The purity of the starting materials is also critical, as impurities can lead to unwanted side products.[4] For similar reactions, polar aprotic solvents like DMF or acetonitrile are often employed. The selection of a non-nucleophilic base is crucial to avoid competing reactions.
Q3: What are potential side reactions during the synthesis of this compound?
A significant side reaction to consider, especially when using a halo-substituted quinoline and a strong base, is an elimination (E2) reaction, which would lead to the formation of a vinylquinoline derivative.[5] The likelihood of elimination increases with higher reaction temperatures and the use of strong, bulky bases.[5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
| Cause | Recommended Action | Rationale |
| Low Reactivity of Starting Material | If using a 2-chloroquinoline, the electron-withdrawing nature of the quinoline ring can reduce its reactivity. Consider using a more reactive leaving group (e.g., 2-bromoquinoline or 2-iodoquinoline). The addition of a catalytic amount of potassium iodide can also enhance the reaction rate when using a chloro-substituted precursor.[5] | A better leaving group will facilitate the nucleophilic substitution. Iodide can participate in a Finkelstein reaction to generate a more reactive iodo-intermediate in situ. |
| Ineffective Base | The chosen base may not be strong enough to deprotonate the nucleophile (if applicable) or neutralize the acid generated during the reaction. Consider using a stronger, non-nucleophilic base such as sodium hydride (NaH) or cesium carbonate (Cs2CO3).[6] | A stronger base will lead to a higher concentration of the active nucleophile. Cesium carbonate is known to enhance the rate of N- and O-alkylation reactions. |
| Inappropriate Solvent | The solvent may not be suitable for the reaction, leading to poor solubility of reactants or unfavorable reaction kinetics. Screen different polar aprotic solvents such as DMF, acetonitrile, or DMSO. Ensure the solvent is anhydrous, as water can hydrolyze the ester product.[4][7] | Polar aprotic solvents are generally effective for S_N2 reactions. Water can lead to the formation of the corresponding carboxylic acid as an undesired byproduct. |
| Low Reaction Temperature | The reaction may require more thermal energy to overcome the activation barrier. Gradually increase the reaction temperature while carefully monitoring for the formation of side products.[5] | Higher temperatures increase reaction rates, but can also promote side reactions like elimination. |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. | Incomplete reactions are a common cause of low yields. |
Problem 2: Formation of Significant Impurities
Possible Causes and Solutions:
| Cause | Recommended Action | Rationale |
| Elimination Side Product | If 2-vinylquinoline is detected as a major byproduct, reduce the reaction temperature and consider using a less sterically hindered, weaker base. Potassium carbonate is often a good choice to minimize elimination.[5][8] | Elimination reactions often have a higher activation energy than substitution and are favored at higher temperatures with strong, bulky bases. |
| Hydrolysis of the Ester | The presence of water in the reaction mixture can lead to the hydrolysis of the ethyl acetate moiety to the corresponding carboxylic acid. Use anhydrous solvents and reagents. | Water is a nucleophile that can attack the ester carbonyl, leading to the carboxylic acid. |
| Di-alkylation or Other Side Reactions | If using a strong base with 2-hydroxyquinoline, deprotonation can occur at other positions on the ring, leading to a mixture of products. Control the stoichiometry of the base and consider a milder base. | Careful control of reaction conditions is necessary to ensure regioselectivity. |
| Impure Starting Materials | Impurities in the starting quinoline or ethyl haloacetate can carry through or participate in side reactions. Purify the starting materials before use. | The purity of the final product is directly dependent on the purity of the reactants. |
Experimental Protocols
Proposed Synthesis of this compound from 2-Hydroxyquinoline
This protocol is adapted from the synthesis of a structurally similar compound, ethyl (quinolin-8-yloxy)acetate.[1]
Materials:
-
2-Hydroxyquinoline (carbostyril)
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-hydroxyquinoline (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the mixture at room temperature for 30 minutes.
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Add ethyl bromoacetate (1.2 eq) dropwise to the suspension.
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Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
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Evaporate the solvent from the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
Table 1: Optimization of Reaction Conditions for a Generic Nucleophilic Substitution on a Quinoline Ring
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (1.5) | Acetone | Reflux | 18 | High (Analogous reaction)[1] |
| 2 | NaH (1.2) | DMF | 80 | 6 | Variable (dependent on substrate) |
| 3 | Cs₂CO₃ (1.5) | Acetonitrile | 80 | 4 | Often improved yields[6] |
| 4 | Et₃N (2.0) | CH₂Cl₂ | Reflux | 24 | Moderate |
Note: Yields are illustrative and will depend on the specific substrates and reaction scale.
Mandatory Visualization
Caption: A generalized workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. gcwgandhinagar.com [gcwgandhinagar.com]
- 3. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploring a Water–Ethyl Acetate System for the Efficient Synthesis of 4‐Aryl Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sciencemadness Discussion Board - Use of K2CO3 instead of pyridine etc. as sacrificial base acid halide Ar-OH - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Synthesis of Ethyl 2-(quinolin-2-YL)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2-(quinolin-2-YL)acetate. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during this chemical transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction to synthesize this compound is not proceeding to completion. What are the possible causes and solutions?
A1: Incomplete conversion of starting materials is a common issue. Several factors could be at play:
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Insufficient Reaction Time or Temperature: The reaction may require more time or higher temperatures to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spot persists, consider extending the reaction time or cautiously increasing the temperature.
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Base Inefficiency: The choice and amount of base are critical. If using a solid base like potassium carbonate, ensure it is finely powdered and anhydrous to maximize its surface area and reactivity. Consider using a stronger base like sodium hydride if weaker bases are ineffective, but be mindful of potential side reactions.
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Solvent Issues: The solvent must be anhydrous, as moisture can quench the base and hinder the reaction. Ensure your solvent is properly dried before use. The polarity of the solvent can also influence reaction rates.
Q2: I am observing the formation of multiple side products in my reaction mixture. How can I minimize them?
A2: Side product formation can often be attributed to the reactivity of the starting materials and intermediates.
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Self-condensation of Ethyl Acetate: Under strongly basic conditions, ethyl acetate can undergo self-condensation (Claisen condensation). To minimize this, add the ethyl acetate slowly to the reaction mixture containing the quinoline substrate and the base.
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Over-alkylation: If using a strong base, there is a risk of multiple alkylations. Using a slight excess of the quinoline starting material relative to the ethyl acetate can help mitigate this.
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Reaction with Solvent: Some solvents can react under the reaction conditions. For example, if using acetone with a strong base, aldol condensation can occur. Choose an inert solvent like dry DMF or THF.[1]
Q3: I am having difficulty purifying the final product, this compound. What purification strategies are recommended?
A3: Purification can be challenging due to the presence of unreacted starting materials and side products with similar polarities.
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Column Chromatography: This is the most effective method for purifying the product. A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is recommended. Monitor the fractions by TLC to isolate the pure product.
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Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method.[2] Experiment with different solvent systems to find one in which the product has high solubility at high temperatures and low solubility at low temperatures.
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Acid-Base Extraction: Since the quinoline nitrogen is basic, an acid-base extraction can be used to separate the product from non-basic impurities. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer. Neutralize the aqueous layer with a base and extract the product back into an organic solvent.
Q4: What is a typical experimental protocol for the synthesis of a similar compound, Ethyl 2-(quinolin-8-yloxy)acetate, which can be adapted?
A4: A common method for synthesizing Ethyl 2-(quinolin-8-yloxy)acetate involves the Williamson ether synthesis.[2][3] This protocol can be adapted as a starting point for the synthesis of this compound, likely from 2-chloroquinoline and the enolate of ethyl acetate.
Data Presentation
Table 1: Typical Reaction Conditions for Synthesis of Quinoline Acetate Derivatives
| Parameter | Condition | Reference |
| Starting Materials | 8-hydroxyquinoline, ethyl chloroacetate | [2][3] |
| Base | Anhydrous Potassium Carbonate (K₂CO₃) | [2][3] |
| Solvent | Dry Acetone or Dry DMF | [1][2] |
| Temperature | Reflux | [2][3] |
| Reaction Time | 6 - 18 hours | [1][3] |
| Yield | ~90% (for 8-yloxy derivative) | [2] |
Experimental Protocols
Detailed Methodology for the Synthesis of Ethyl 2-(quinolin-8-yloxy)acetate (Adaptable for this compound)
This protocol is for a related compound but serves as a strong starting point for developing a procedure for this compound.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-hydroxyquinoline (1 equivalent).
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Solvent and Base Addition: Add dry acetone or DMF as the solvent, followed by anhydrous potassium carbonate (1.5 equivalents).[2]
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Reagent Addition: Add ethyl chloroacetate (1.5 equivalents) to the mixture.
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Reaction: Heat the mixture to reflux and maintain it for 8-18 hours. Monitor the reaction progress by TLC.[2][3]
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Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate. Evaporate the solvent under reduced pressure.
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Extraction: Dissolve the residue in an organic solvent like ether or ethyl acetate. Wash the organic layer with a 10% sodium hydroxide solution to remove unreacted 8-hydroxyquinoline, followed by a water wash.[2]
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.[2]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis failures.
References
Technical Support Center: Scaling Up the Synthesis of Ethyl 2-(quinolin-2-YL)acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(quinolin-2-YL)acetate. Our aim is to address common challenges encountered during scale-up and provide practical solutions to optimize your experimental outcomes.
Troubleshooting Guides
This section is designed to help you navigate and resolve specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Product
Q: My reaction is resulting in a very low yield or no formation of this compound. What are the potential causes and how can I troubleshoot this?
A: Low yields are a common challenge in organic synthesis, particularly during scale-up. Several factors could be contributing to this issue:
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Incomplete Reaction: The reaction may not have gone to completion.
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Troubleshooting:
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Reaction Time: Extend the reaction time and monitor the progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Temperature: Gradually increase the reaction temperature. However, be cautious as excessive heat can lead to decomposition and side product formation.
-
-
-
Sub-optimal Reagent Stoichiometry: The molar ratios of your starting materials and reagents may not be optimal.
-
Troubleshooting:
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Perform small-scale experiments to screen different molar ratios of your reactants. A slight excess of one reactant may be necessary to drive the reaction to completion.
-
-
-
Poor Quality of Reagents or Solvents: Impurities in your starting materials or solvents can interfere with the reaction.
-
Troubleshooting:
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Ensure the purity of your starting materials using techniques like Nuclear Magnetic Resonance (NMR) or melting point analysis.
-
Use freshly distilled or anhydrous solvents, as the presence of water can be detrimental in many organic reactions.
-
-
-
Inefficient Mixing: On a larger scale, inefficient stirring can lead to localized concentrations of reactants and uneven heat distribution.
-
Troubleshooting:
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Use an overhead stirrer for larger reaction volumes to ensure efficient mixing.
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Consider the geometry of your reaction vessel to avoid dead zones where mixing is poor.
-
-
Issue 2: Formation of Significant Side Products/Impurities
Q: I am observing a significant number of side products in my reaction mixture, making the purification of this compound difficult. What are the likely side reactions and how can I minimize them?
A: The formation of side products is a common issue, especially when scaling up a reaction. Here are some potential side reactions and strategies to mitigate them:
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Polymerization/Tar Formation: Harsh reaction conditions, such as high temperatures or strong acids, can lead to the polymerization of starting materials or intermediates, resulting in the formation of intractable tars.[1]
-
Troubleshooting:
-
Temperature Control: Maintain a consistent and controlled reaction temperature. Use a temperature-controlled heating mantle or oil bath.
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Controlled Addition: Add reagents, especially strong acids or reactive intermediates, slowly and in a controlled manner to manage any exotherms.
-
Moderators: In reactions like the Skraup synthesis for the quinoline core, the use of a moderator such as ferrous sulfate can help to control the reaction's vigor.[1]
-
-
-
Over-alkylation or Di-alkylation: If the reaction involves alkylation steps, there is a possibility of multiple alkyl groups being added to the molecule.
-
Troubleshooting:
-
Stoichiometry Control: Carefully control the stoichiometry of the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.
-
-
-
Hydrolysis of the Ester: If water is present in the reaction mixture, the ethyl ester group can be hydrolyzed back to the carboxylic acid.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used.
-
-
Issue 3: Difficulties in Product Isolation and Purification
Q: I am struggling to isolate and purify this compound from the crude reaction mixture. What purification strategies are most effective?
A: Effective purification is crucial to obtain a high-purity final product. Here are some recommended strategies:
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Extraction:
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After quenching the reaction, perform a liquid-liquid extraction to separate the product from water-soluble impurities. Ethyl acetate is a common solvent for extracting quinoline derivatives.
-
-
Column Chromatography:
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Silica gel column chromatography is a powerful technique for separating the desired product from closely related impurities.
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Solvent System: A gradient of ethyl acetate in a non-polar solvent like hexane or petroleum ether is often effective. Start with a low polarity mobile phase and gradually increase the polarity.
-
-
Recrystallization:
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Recrystallization is an excellent method for obtaining highly pure crystalline products.
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Solvent Selection: Ethanol is often a suitable solvent for recrystallizing quinoline derivatives.[2] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find the optimal conditions for crystallization.
-
-
Distillation:
-
If the product is a liquid, vacuum distillation can be an effective purification method.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound on a larger scale?
A1: A plausible and scalable two-step synthesis involves the Reissert-Henze reaction to form a key intermediate, quinoline-2-carbonitrile, followed by its conversion to the final ethyl ester.
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Reissert-Henze Reaction: Quinoline is reacted with an acyl chloride (e.g., benzoyl chloride) and a cyanide source (e.g., potassium cyanide) to form a Reissert compound. Subsequent hydrolysis of the Reissert compound yields quinoline-2-carbonitrile.
-
Conversion to Ester: The quinoline-2-carbonitrile can be converted to this compound through one of the following methods:
-
Acid-catalyzed hydrolysis and esterification: The nitrile is first hydrolyzed to quinoline-2-carboxylic acid using a strong acid (e.g., sulfuric acid). The resulting carboxylic acid is then esterified using ethanol in the presence of an acid catalyst (Fischer esterification).
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Pinner Reaction: The nitrile can be directly converted to the ethyl ester by reacting it with anhydrous ethanol and a strong acid like hydrogen chloride.
-
Q2: What are the critical safety precautions to consider when scaling up this synthesis?
A2: Scaling up any chemical synthesis requires careful attention to safety. Key considerations include:
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Exothermic Reactions: Many reactions involved in quinoline synthesis are exothermic. Ensure you have an adequate cooling system in place and add reagents slowly to control the temperature.
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Use of Cyanide: The Reissert-Henze reaction involves the use of highly toxic cyanide salts. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. Have a cyanide antidote kit readily available.
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Strong Acids and Bases: The synthesis often involves strong acids (e.g., sulfuric acid) and bases. Handle these reagents with care, using appropriate PPE to avoid skin and eye contact.
-
Solvent Hazards: Be aware of the flammability and toxicity of the solvents being used. Ensure proper ventilation and avoid sources of ignition.
Q3: How can I monitor the progress of my reaction effectively?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions.
-
Procedure:
-
Prepare a TLC plate coated with silica gel.
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Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the plate.
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Develop the plate in a suitable solvent system (e.g., a mixture of ethyl acetate and hexane).
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Visualize the spots under a UV lamp or by using a staining agent.
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-
Interpretation: As the reaction progresses, the spot corresponding to the starting material will diminish, and a new spot corresponding to the product will appear.
Q4: What analytical techniques are recommended for characterizing the final product?
A4: To confirm the identity and purity of your synthesized this compound, the following analytical techniques are recommended:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the structure of the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
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Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule (e.g., the ester carbonyl group).
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Melting Point: A sharp melting point is a good indicator of purity for a solid compound.
Data Presentation
The following tables summarize key quantitative data related to the synthesis of quinoline derivatives, which can serve as a starting point for optimizing the synthesis of this compound.
Table 1: Comparison of Reaction Conditions for the Synthesis of Quinoline Derivatives
| Starting Material(s) | Reaction Type | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 8-hydroxyquinoline, ethyl chloroacetate | Williamson Ether Synthesis | K₂CO₃ | Acetone | Reflux | 18 | High | [3] |
| 2-aminobenzaldehyde, ethyl acetoacetate | Friedländer Annulation | NaOH | Ethanol | Reflux | - | Moderate | [4] |
| Aniline, Glycerol | Skraup Synthesis | H₂SO₄, FeSO₄ (moderator) | - | Heat | Several | Variable | [1] |
| 2-chloroquinoline-3-carbaldehyde, Thiazole derivative | Condensation | Glacial Acetic Acid | Methanol | Reflux | 6 | - | [4] |
Note: Yields are often substrate-dependent and may vary.
Experimental Protocols
A plausible detailed experimental protocol for a scalable synthesis of this compound via the Reissert-Henze reaction and subsequent conversion is provided below.
Step 1: Synthesis of Quinoline-2-carbonitrile (via Reissert-Henze Reaction)
This procedure should be performed in a well-ventilated fume hood due to the use of potassium cyanide.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve quinoline (1 equivalent) in a suitable solvent such as dichloromethane.
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Reagent Addition: Prepare a solution of potassium cyanide (1.5 equivalents) in water. In the dropping funnel, place benzoyl chloride (1.2 equivalents).
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Reaction: Cool the quinoline solution to 0-5 °C in an ice bath. Simultaneously, add the potassium cyanide solution and the benzoyl chloride dropwise to the stirred quinoline solution over a period of 1-2 hours, maintaining the temperature below 10 °C.
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Work-up: After the addition is complete, continue stirring at room temperature for an additional 2-3 hours. Separate the organic layer, wash it with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude Reissert compound.
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Hydrolysis: The crude Reissert compound is then hydrolyzed to quinoline-2-carbonitrile using a strong base (e.g., sodium hydroxide) in a suitable solvent system (e.g., ethanol/water). The reaction mixture is typically heated to reflux for several hours. After cooling, the product is isolated by extraction and purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound from Quinoline-2-carbonitrile
This procedure involves the use of strong acid and should be handled with appropriate care.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add quinoline-2-carbonitrile (1 equivalent) and an excess of anhydrous ethanol.
-
Acid Addition: Cool the mixture in an ice bath and slowly bubble dry hydrogen chloride gas through the solution, or add concentrated sulfuric acid (catalytic amount) dropwise.
-
Reaction: Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a base such as sodium bicarbonate or ammonium hydroxide.
-
Isolation and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Mandatory Visualization
Experimental Workflow for the Synthesis of this compound
Caption: A schematic overview of the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
Technical Support Center: Purification of Ethyl 2-(quinolin-2-YL)acetate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 2-(quinolin-2-YL)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
Impurities can arise from several sources during the synthesis and handling of this compound. These can include:
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Unreacted Starting Materials: Residual reactants from the synthesis process. For instance, in syntheses involving precursors like 8-hydroxy quinoline and ethyl chloroacetate, traces of these may remain.[1][2]
-
Side-Products: Competing reactions can lead to the formation of undesired related compounds.
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Hydrolysis Products: The ester group in this compound can undergo hydrolysis to form the corresponding carboxylic acid, especially in the presence of water and acid or base catalysts.[3][4]
-
Solvent Residues: Incomplete removal of solvents used during the reaction or purification steps (e.g., ethanol, ethyl acetate, hexane).[1][5]
Q2: What are the recommended methods for purifying crude this compound?
The primary methods for purifying this compound and related quinoline derivatives are recrystallization and column chromatography.[1][6][7] The choice of method depends on the nature and quantity of the impurities.
Q3: How do I perform recrystallization for this compound?
Recrystallization is an effective technique for removing small amounts of impurities. A general protocol is as follows:
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Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol has been successfully used for recrystallizing similar quinoline acetate compounds.[1][8] A mixture of n-hexane and ethyl acetate can also be considered.[5]
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Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.
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Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.
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Crystallization: Allow the solution to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
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Drying: Dry the purified crystals, for example, over anhydrous sodium sulfate.[1][8]
Q4: What are the optimal conditions for purifying this compound by column chromatography?
Column chromatography is suitable for separating the target compound from impurities with different polarities.
-
Stationary Phase: Silica gel is a commonly used stationary phase.[7]
-
Mobile Phase (Eluent): A non-polar solvent system is often effective. Mixtures of petroleum ether or hexane with ethyl acetate are frequently employed for quinoline derivatives.[6][7] The polarity can be adjusted by changing the solvent ratio. A common starting point could be a 98:2 or 90:10 mixture of petroleum ether/hexane and ethyl acetate.[6][9]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is too high, or the compound is melting before it dissolves. The compound may be too impure. | Use a lower-boiling point solvent. Try a different solvent system. Consider pre-purification with column chromatography if impurities are significant.[5] |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). The compound is highly soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to concentrate the solution and then try cooling again.[10] Try a different solvent in which the compound is less soluble. |
| Low recovery of the purified product. | Too much solvent was used for dissolution or washing. The compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Wash the crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC. | The eluent system is not optimal (either too polar or not polar enough). | Adjust the polarity of the eluent. For quinoline derivatives, a common mobile phase is a mixture of hexane and ethyl acetate; try varying the ratio to achieve better separation on a TLC plate before running the column.[7][9] |
| The compound does not move from the baseline. | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For instance, change the hexane:ethyl acetate ratio from 90:10 to 80:20. |
| All compounds run with the solvent front. | The eluent is too polar. | Decrease the polarity of the mobile phase. For example, change the hexane:ethyl acetate ratio from 80:20 to 95:5. |
| Cracked or channeled column packing. | Improper packing of the silica gel. | Ensure the silica gel is packed uniformly without air bubbles. Dry packing followed by careful solvent addition can be effective.[11] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture gently (e.g., on a water bath) while stirring until the solid completely dissolves.[1]
-
If the solution is colored or contains suspended particles, perform a hot filtration.
-
Allow the flask to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small portion of ice-cold ethanol.
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Dry the purified crystals to a constant weight. A yield of around 90% can be expected for similar compounds under optimal conditions.[1][8]
Protocol 2: Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel slurried in the initial, least polar eluent (e.g., 98:2 petroleum ether:ethyl acetate).[6][11]
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent) and adsorb it onto a small amount of silica gel or Celite.[11] Carefully add this to the top of the column.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 98:2 petroleum ether:ethyl acetate).[6] The polarity can be gradually increased if the compound elutes too slowly.
-
Collect Fractions: Collect the eluate in fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.[7]
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Example of Purity Improvement after Recrystallization
| Sample | Method | Purity (by HPLC) | Yield (%) |
| Crude Product | - | 85% | - |
| After 1st Recrystallization | Ethanol | 95% | 88% |
| After 2nd Recrystallization | Ethanol | >99% | 80% (cumulative) |
Table 2: Example Eluent Systems for Column Chromatography
| Eluent System | Ratio (v/v) | Typical Application |
| Petroleum Ether : Ethyl Acetate | 98 : 2 | For separation of non-polar impurities.[6] |
| Hexane : Ethyl Acetate | 90 : 10 | General purpose purification.[9] |
| Hexane : Ethyl Acetate | 1 : 9 | For eluting more polar compounds.[12] |
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Step-by-step workflow for the recrystallization process.
Caption: Workflow for purification by column chromatography.
References
- 1. Ethyl 2-(quinolin-8-yloxy)acetate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. mcours.net [mcours.net]
- 7. Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. reddit.com [reddit.com]
- 11. orgsyn.org [orgsyn.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Reactions Involving Ethyl 2-(quinolin-2-YL)acetate
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 2-(quinolin-2-YL)acetate. The focus is on providing practical solutions to common experimental challenges, particularly in the context of catalyst selection for condensation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction type involving the active methylene group of this compound?
A1: The most prevalent reaction is the Knoevenagel condensation. This reaction involves the condensation of the active methylene group of this compound with an aldehyde or ketone, typically catalyzed by a basic catalyst. The product is an α,β-unsaturated compound, which is a valuable intermediate in the synthesis of more complex molecules.[1]
Q2: What types of catalysts are effective for the Knoevenagel condensation with this compound?
A2: Weak bases are generally the most effective catalysts for this reaction. Using a strong base can lead to undesired side reactions, such as the self-condensation of the aldehyde or ketone reactant.[1] Common and effective catalysts include:
-
Organic Bases: Piperidine, 1,4-diazabicyclo[2.2.2]octane (DABCO), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are frequently used.[2]
-
Ionic Liquids: Certain ionic liquids, especially those with basic functionalities, have been shown to be efficient and recyclable catalysts.[2]
-
Ammonium Salts: Simple ammonium salts like ammonium acetate can also effectively catalyze the condensation.
Q3: How does the choice of solvent affect the Knoevenagel condensation?
A3: The solvent plays a crucial role in the reaction's success.
-
Alcohols (e.g., Ethanol, Methanol): These are commonly used as they are effective at dissolving the reactants.
-
Aprotic Polar Solvents (e.g., DMF, DMSO): These can also be used and may offer advantages in certain cases.
-
Solvent-free conditions: In some instances, running the reaction neat (without a solvent) can lead to improved yields and is more environmentally friendly.
-
Water: Green chemistry approaches have demonstrated that water can be an effective solvent, particularly when used with a suitable catalyst like a DBU/water complex.[2]
Q4: What are the typical reaction conditions for a Knoevenagel condensation with this substrate?
A4: Reaction conditions can vary depending on the specific reactants and catalyst used. However, a general starting point is to stir the this compound, the carbonyl compound, and a catalytic amount of a weak base in a suitable solvent at temperatures ranging from room temperature to reflux. Reaction times can vary from a few hours to overnight. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The basic catalyst may be old, degraded, or of insufficient purity. | Use a fresh or purified catalyst. Consider switching to a more active catalyst (e.g., from piperidine to DBU or DABCO). |
| Suboptimal Reaction Conditions: The temperature may be too low, or the reaction time too short. | Gradually increase the reaction temperature and monitor for product formation and potential side reactions using TLC. Extend the reaction time. | |
| Presence of Water: The condensation reaction produces water, which can inhibit the reaction equilibrium. | If the reaction is sensitive to water, consider using a Dean-Stark apparatus to remove water azeotropically or add molecular sieves to the reaction mixture. | |
| Impure Reactants: Impurities in either the this compound or the carbonyl compound can hinder the reaction. | Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS) and purify if necessary. | |
| Formation of Multiple Products (Visible on TLC) | Side Reactions: The most common side reaction is the Michael addition of a second molecule of the active methylene compound to the initially formed α,β-unsaturated product. | Use a milder catalyst or lower the reaction temperature. Carefully control the stoichiometry of the reactants; a slight excess of the carbonyl compound may be beneficial. Monitor the reaction closely and stop it once the starting material is consumed. |
| Self-Condensation of Carbonyl Compound: If a strong base is used, the aldehyde or ketone can undergo self-condensation. | Use a weak base as the catalyst (e.g., piperidine, ammonium acetate). | |
| Difficulty in Product Isolation/Purification | Product Solubility: The product may be highly soluble in the reaction solvent, making extraction difficult. | Choose a work-up solvent in which the product has low solubility to induce precipitation. Utilize column chromatography for purification if simple extraction and crystallization are ineffective. |
| Catalyst Removal: Residual catalyst can complicate purification. | If using a water-soluble catalyst, perform an aqueous wash during the work-up. For non-volatile catalysts like DBU, purification by column chromatography is often necessary. |
Catalyst Performance Comparison for Knoevenagel Condensation
The following table summarizes typical yields and reaction times for the Knoevenagel condensation of aromatic aldehydes with active methylene compounds (like ethyl cyanoacetate, which serves as a proxy for this compound) using different catalysts.
| Catalyst | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| Piperidine | Ethanol | Reflux | 4 - 12 | 75 - 90 |
| DBU | Water | Room Temp | 0.5 - 2 | 90 - 98[2] |
| DABCO | Ionic Liquid/Water | 50 | 0.5 - 1 | 92 - 97 |
| Ammonium Acetate | Toluene | Reflux (with Dean-Stark) | 6 - 18 | 70 - 85 |
| None (Thermal) | Neat | 100 - 120 | 12 - 24 | < 40 |
Note: The data presented is a generalized summary from various sources on Knoevenagel condensations and may vary depending on the specific substrates and reaction scale.
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation using DBU in Water
This protocol is adapted for this compound based on a highly efficient and green chemistry method.[2]
Materials:
-
This compound (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mmol)
-
Deionized water (25 mmol)
-
Ethyl acetate for extraction
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add DBU (1.0 mmol) and deionized water (25 mmol). Stir the mixture for 3 hours at room temperature to form the DBU/water complex.
-
Add the aromatic aldehyde (1.0 mmol) and this compound (1.0 mmol) to the flask.
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Stir the reaction mixture vigorously at room temperature.
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Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, add 20 mL of ethyl acetate to the reaction mixture and stir for 5 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Visualizations
Caption: A general experimental workflow for the Knoevenagel condensation.
References
Technical Support Center: Solvent Effects on Ethyl 2-(quinolin-2-YL)acetate Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(quinolin-2-YL)acetate. The following information addresses common issues related to solvent effects on the reactivity of this compound in key synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving the active methylene group of this compound?
A1: The methylene group flanked by the quinoline ring and the ester carbonyl is an active methylene group. This functionality makes the compound suitable for a variety of carbon-carbon bond-forming reactions, including:
-
Knoevenagel Condensation: Reaction with aldehydes and ketones, typically base-catalyzed, to form α,β-unsaturated products.
-
Alkylation: Deprotonation with a suitable base followed by reaction with an alkyl halide to introduce an alkyl group at the alpha position.
-
Acylation: Reaction with an acylating agent (e.g., acid chloride or anhydride) after deprotonation.
-
Michael Addition: Acting as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds.
Q2: How does solvent polarity affect the Knoevenagel condensation of this compound with an aromatic aldehyde?
A2: Solvent polarity plays a crucial role in the Knoevenagel condensation.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can solvate both the catalyst (e.g., a basic amine like piperidine) and the reactants, facilitating the reaction. Ethanol is a common and often effective choice, leading to good yields.[1]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents can accelerate the dehydration step of the condensation and are effective at dissolving a wide range of reactants.[2] DMF, in particular, is often superior to less polar solvents like toluene.[2]
-
Nonpolar Solvents (e.g., Toluene, Hexane): Reactions in nonpolar solvents are often slower and may require higher temperatures and azeotropic removal of water to proceed to completion.[2]
-
Water: As a green and highly polar solvent, water can be an excellent medium for Knoevenagel condensations, sometimes leading to high yields and simplified workups.[1][3]
Q3: I am observing low yields in the alkylation of this compound. Could the solvent be the issue?
A3: Yes, the solvent is a critical parameter in alkylation reactions of active methylene compounds. The choice of solvent must be compatible with the base used for deprotonation.
-
For strong bases (e.g., NaH, LDA): Anhydrous polar aprotic solvents like THF or DMF are typically used. These solvents effectively solvate the cation of the base without interfering with the nucleophilicity of the resulting enolate.
-
For weaker bases (e.g., K₂CO₃, NaOEt): Solvents like acetone, acetonitrile, or ethanol can be used. The choice often depends on the reactivity of the alkylating agent and the required reaction temperature. In some cases, aprotic polar solvents are preferred as they can accelerate the reaction rate.
Q4: Can this compound undergo hydrolysis? Which solvent conditions favor this?
A4: Yes, as an ester, this compound is susceptible to hydrolysis to yield 2-(quinolin-2-yl)acetic acid and ethanol. This reaction can be catalyzed by either acid or base.
-
Aqueous mixtures are necessary for hydrolysis to occur. The rate of hydrolysis is significantly influenced by the composition of the solvent mixture (e.g., dioxane-water, acetone-water). The reaction can occur under both acidic and basic conditions. Due to the basic nature of the quinoline nitrogen, acidic conditions will likely lead to protonation of the ring, which may influence the electronic properties of the ester.
Troubleshooting Guides
Knoevenagel Condensation
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inappropriate Solvent: The reactants may have poor solubility, or the solvent may not effectively mediate the reaction. | Change the solvent. If using a nonpolar solvent like toluene, switch to a polar protic solvent like ethanol or a polar aprotic solvent like DMF.[1][2] Consider using water as a green alternative.[3] |
| Ineffective Catalyst: The base catalyst (e.g., piperidine, pyridine) may be insufficient or not strong enough for the specific reactants. | Increase the catalyst loading or switch to a more effective catalyst for your specific substrates. | |
| Formation of Michael Adduct (Side Product) | Excess Active Methylene Compound: The initial Knoevenagel product can react with another molecule of the deprotonated this compound. | Use a stoichiometric amount of the active methylene compound or add it slowly to the reaction mixture to maintain a low concentration. |
| Reaction Stalls | Water Removal is Inefficient: In nonpolar solvents, the water produced during the reaction can inhibit the reaction from going to completion. | If using a solvent like toluene, use a Dean-Stark apparatus to azeotropically remove water and drive the reaction equilibrium towards the product. |
Alkylation
| Issue | Potential Cause | Suggested Solution |
| Low or No Alkylation | Incomplete Deprotonation: The base may not be strong enough to fully deprotonate the active methylene group, or the solvent may be interfering. | Ensure the use of a sufficiently strong base (e.g., NaH, LDA) in a compatible anhydrous polar aprotic solvent (e.g., THF, DMF). Ensure all reagents and glassware are dry. |
| Poor Solubility of Base or Reactant: The base or starting material may not be soluble in the chosen solvent. | Switch to a solvent that provides better solubility for all components. For instance, DMF is a good solvent for many organic salts. | |
| O-alkylation vs. C-alkylation | Solvent and Counter-ion Effects: The solvent can influence the site of alkylation (on the oxygen or carbon of the enolate). | The selectivity of alkylation can be complex. Generally, polar aprotic solvents favor C-alkylation. The choice of base and the presence of additives can also influence the outcome. |
| Dialkylation | Excess Base or Alkylating Agent: A second alkyl group can be added if the mono-alkylated product is deprotonated. | Use stoichiometric amounts of the base and alkylating agent. Consider adding the base to a solution of the ester and alkylating agent to keep the concentration of the enolate low. |
Hydrolysis
| Issue | Potential Cause | Suggested Solution |
| Slow or Incomplete Hydrolysis | Insufficient Water: Hydrolysis requires water as a reactant. | Ensure an adequate amount of water is present in the solvent system. The reaction rate is dependent on the concentration of water. |
| Suboptimal pH: The rate of hydrolysis is dependent on the concentration of H⁺ or OH⁻. | Adjust the pH of the reaction mixture. Hydrolysis is generally faster under strongly acidic or basic conditions. | |
| Difficulty in Product Isolation | Product Solubility: The resulting carboxylic acid may be soluble in the aqueous solvent mixture. | After reaction completion, adjust the pH to the isoelectric point of the amino acid-like product to minimize its solubility in water and facilitate precipitation or extraction. |
Data Presentation
Table 1: Solvent Properties and Their General Effects on Common Reactions of this compound
| Solvent | Dielectric Constant (ε) | Type | General Suitability for Knoevenagel Condensation | General Suitability for Alkylation (with appropriate base) | General Suitability for Hydrolysis |
| Water | 80.1 | Polar Protic | Good to Excellent[1][3] | Unsuitable (reactive) | Required |
| Ethanol | 24.6 | Polar Protic | Excellent[1] | Suitable (with bases like NaOEt) | Suitable as co-solvent |
| DMF | 36.7 | Polar Aprotic | Excellent[2] | Excellent (with strong bases) | Suitable as co-solvent |
| Acetonitrile | 37.5 | Polar Aprotic | Good[2] | Good (with strong bases) | Suitable as co-solvent |
| THF | 7.6 | Polar Aprotic | Moderate | Excellent (with strong bases) | Suitable as co-solvent |
| Toluene | 2.4 | Nonpolar | Slow, requires water removal[2] | Suitable for some systems | Poor |
| Acetone | 20.7 | Polar Aprotic | Good | Suitable (with bases like K₂CO₃) | Suitable as co-solvent |
Note: The suitability is a generalization and the optimal solvent will depend on the specific reactants and reaction conditions.
Experimental Protocols
Protocol 1: Knoevenagel Condensation with Benzaldehyde
This protocol is adapted from general procedures for Knoevenagel condensations.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in ethanol (5-10 mL per mmol of ester).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid product by filtration and wash it with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Alkylation with Ethyl Iodide
This protocol is a general procedure for the alkylation of active methylene compounds.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (10 mL per mmol of ester).
-
Base Addition: Cool the flask to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Enolate Formation: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the suspension of NaH. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Alkylation: Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 3: Basic Hydrolysis
This protocol is based on standard procedures for ester hydrolysis.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 2.0 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Isolation: Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution with cold 1 M HCl to precipitate the carboxylic acid product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.
Visualizations
Caption: Experimental workflow for a typical Knoevenagel condensation.
Caption: Troubleshooting logic for low yield in Knoevenagel condensation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. An environmentally benign cascade reaction of chromone-3-carboxaldehydes with ethyl 2-(pyridine-2-yl)acetate derivatives for highly site-selective synthesis of quinolizines and quinolizinium salts in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Preventing degradation of Ethyl 2-(quinolin-2-YL)acetate during reaction
Technical Support Center: Ethyl 2-(quinolin-2-YL)acetate
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent the degradation of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a chemical compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol .[1][2] It belongs to the quinoline class of compounds, which are heterocyclic aromatic organic compounds.[3] Quinolines themselves can be colorless to yellow or brown liquids, especially when aged or exposed to light, and are often used as precursors in the synthesis of various useful derivatives, including pharmaceuticals.[3]
Q2: What are the primary factors that can cause the degradation of this compound during a reaction?
While specific degradation studies on this exact molecule are not extensively documented, based on its structure—a quinoline ring, an ethyl ester, and an active methylene bridge—the primary degradation pathways are likely:
-
Hydrolysis: The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions, which would yield 2-(quinolin-2-yl)acetic acid and ethanol.
-
Oxidation: The quinoline ring, particularly the nitrogen atom, can be oxidized to form an N-oxide.[4] Under harsh conditions, the ring system itself can be oxidized.[4][5]
-
Photodegradation: Quinoline and its derivatives can be sensitive to light, leading to discoloration (yellowing or browning) and decomposition.[3]
-
Extreme Temperatures: High temperatures can promote decomposition. The compound has a reported boiling point of 160 °C at 3 Torr, suggesting it is stable at lower temperatures but may degrade at higher temperatures under atmospheric pressure.[1]
Q3: How should I properly store this compound to ensure its stability?
To minimize degradation during storage, it is recommended to:
-
Store in a cool, dark place: This protects the compound from light and heat. An amber glass vial is ideal.
-
Keep under an inert atmosphere: To prevent oxidation, store the compound under nitrogen or argon.
-
Ensure a tightly sealed container: This prevents the ingress of moisture, which could lead to hydrolysis.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: My reaction mixture is turning yellow or brown.
-
Possible Cause: This is often a sign of quinoline ring degradation, potentially due to light exposure or oxidation.[3] Aged samples of quinoline are known to turn yellow and then brown.[3]
-
Troubleshooting Steps:
-
Exclude Light: Repeat the reaction in a vessel protected from light, for example, by wrapping the flask in aluminum foil.
-
De-gas Solvents: Use solvents that have been thoroughly de-gassed to remove dissolved oxygen.
-
Maintain an Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent air oxidation.
-
Check Reagent Purity: Ensure all starting materials and reagents are pure and free from oxidizing impurities.
-
Issue 2: My NMR/LC-MS analysis shows a byproduct with a mass corresponding to the carboxylic acid.
-
Possible Cause: This indicates that the ethyl ester group has been hydrolyzed. This can be catalyzed by acidic or basic conditions, or even by trace amounts of water in the reaction mixture.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed using anhydrous solvents.
-
Control pH: If your reaction conditions are not pH-neutral, consider if a different catalyst or buffer system could be used. Avoid strong acids or bases unless they are essential for the desired transformation.
-
Purify Reagents: Ensure that any acidic or basic reagents are free of water.
-
Issue 3: I am observing the formation of N-oxide as a byproduct.
-
Possible Cause: The nitrogen atom in the quinoline ring has been oxidized.[4] This can occur if oxidizing agents are present, or sometimes simply from exposure to air over long reaction times, especially if catalyzed by trace metals.
-
Troubleshooting Steps:
-
Use an Inert Atmosphere: Running the reaction under nitrogen or argon is the most effective way to prevent this side reaction.
-
Avoid Oxidizing Agents: Carefully review your reaction scheme to ensure no unintended oxidizing agents are present. Some reagents can be unexpectedly oxidative under certain conditions.
-
Add Antioxidants: In some cases, adding a small amount of a radical scavenger or antioxidant can help, but this should be tested for compatibility with your desired reaction.
-
Data Presentation
The following table summarizes the key parameters influencing the stability of this compound, based on general chemical principles of quinolines and esters.
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| pH | Strongly Acidic (pH < 4) or Strongly Basic (pH > 10) | Neutral to slightly acidic (pH 5-7) | Prevents acid or base-catalyzed hydrolysis of the ester group. |
| Temperature | > 150 °C (at atmospheric pressure) | As low as the reaction kinetics allow. | High temperatures can lead to thermal decomposition. |
| Atmosphere | Oxygen / Air | Inert (Nitrogen or Argon) | Prevents oxidation of the quinoline ring to N-oxide or other species.[4] |
| Light | Direct UV or sunlight exposure | Dark (e.g., amber glass, foil-wrapped flask) | Quinoline derivatives can be light-sensitive and prone to photodegradation.[3] |
| Moisture | Presence of water | Anhydrous conditions | Prevents hydrolysis of the ester. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Minimizing Degradation
This protocol provides a general workflow for a reaction involving this compound, focusing on preventing its degradation.
1. Preparation of Glassware and Reagents:
- All glassware (reaction flask, condenser, dropping funnel, etc.) should be thoroughly cleaned and oven-dried at 120 °C for at least 4 hours to remove all traces of moisture.
- Allow glassware to cool to room temperature in a desiccator under vacuum.
- All solvents must be of anhydrous grade. If not available, they should be freshly distilled from an appropriate drying agent.
- All liquid reagents should be handled with dry syringes. Solid reagents should be dried in a vacuum oven if they are hygroscopic.
2. Reaction Setup:
- Quickly assemble the glassware while still warm and immediately place it under a positive pressure of an inert gas (Nitrogen or Argon).
- Wrap the reaction flask with aluminum foil to protect it from light.
- Add this compound and any other solid reagents to the flask under a strong flow of inert gas.
- Add the anhydrous solvent via a cannula or a dry syringe.
- If heating is required, use an oil bath with a temperature controller to maintain a stable and precise temperature.
3. Running the Reaction:
- Stir the reaction mixture under a continuous positive pressure of inert gas.
- Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).
- Avoid unnecessarily long reaction times.
4. Work-up and Purification:
- Upon completion, cool the reaction mixture to room temperature.
- Perform the aqueous work-up using de-gassed water if possible.
- Minimize the time the compound is in contact with aqueous acidic or basic solutions.
- Dry the organic extracts over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate the solvent under reduced pressure at a low temperature (< 40 °C).
- Purify the product promptly, for example, by column chromatography, using de-gassed solvents where practical.
Visualizations
Potential Degradation Pathways
References
Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl 2-(quinolin-2-YL)acetate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-(quinolin-2-YL)acetate is a valuable scaffold in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of various biologically active compounds. The efficiency of its synthesis is therefore of critical importance. This guide provides a comparative analysis of potential synthetic methodologies, offering insights into reaction conditions, yields, and experimental protocols to aid researchers in selecting the most suitable approach for their needs. While direct and detailed comparative studies on the synthesis of this compound are not extensively documented in publicly available literature, this guide draws upon established synthetic routes for analogous quinoline derivatives to provide a comprehensive overview of plausible and effective methods.
Comparison of Synthetic Methods
Based on analogous reactions for similar quinoline-containing esters, several promising synthetic strategies for this compound can be proposed. The following table summarizes the potential methods, with quantitative data extrapolated from the synthesis of structurally related compounds.
| Method | Starting Materials | Reagents and Conditions | Reaction Time | Yield (%) |
| Nucleophilic Substitution | 2-Chloroquinoline, Ethyl acetate | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone), Heat | 6 - 18 hours | Moderate |
| Reformatsky Reaction | 2-Quinolinecarboxaldehyde, Ethyl bromoacetate | Activated Zinc, Solvent (e.g., Toluene, THF), Heat (e.g., 90°C) | 30 minutes | High |
| Palladium-Catalyzed C-H Activation | Quinoline, Ethyl diazoacetate | Pd catalyst (e.g., Pd(OAc)₂), Ligand, Oxidant, Heat | Several hours | Variable |
Experimental Protocols
Below are detailed experimental protocols for the proposed synthetic methods. These are based on established procedures for similar compounds and may require optimization for the synthesis of this compound.
Method 1: Nucleophilic Substitution
This method involves the reaction of a quinoline derivative bearing a good leaving group at the 2-position, such as 2-chloroquinoline, with an enolate of ethyl acetate.
Experimental Protocol:
-
To a solution of ethyl acetate in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added portion-wise at 0°C under an inert atmosphere.
-
The mixture is stirred at room temperature for 30 minutes to allow for the formation of the ethyl acetate enolate.
-
2-Chloroquinoline is then added to the reaction mixture.
-
The reaction is heated to a specified temperature (e.g., 80-100°C) and monitored by thin-layer chromatography (TLC) until completion (typically 6-12 hours).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Method 2: Reformatsky Reaction
The Reformatsky reaction provides a route to β-hydroxy esters, which can be subsequently dehydrated to yield the target α,β-unsaturated ester. In this context, it would involve the reaction of 2-quinolinecarboxaldehyde with the Reformatsky reagent derived from ethyl bromoacetate and zinc.
Experimental Protocol:
-
A flask is charged with activated zinc dust and a crystal of iodine in an anhydrous solvent like toluene. The mixture is heated under reflux for a few minutes to activate the zinc, then cooled to room temperature.
-
A solution of 2-quinolinecarboxaldehyde and ethyl bromoacetate in the same solvent is added dropwise to the activated zinc suspension.
-
The reaction mixture is heated (e.g., to 90°C) and stirred for a short period (e.g., 30 minutes), with the progress monitored by TLC.
-
After the reaction is complete, the mixture is cooled to 0°C and quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The resulting mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude β-hydroxy ester is then subjected to dehydration, for instance, by treatment with an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent with azeotropic removal of water, to yield this compound.
-
Purification is achieved through column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic methods.
Caption: Nucleophilic substitution pathway for this compound synthesis.
Caption: Reformatsky reaction pathway for this compound synthesis.
A Comparative Guide to the Structural Validation of Ethyl 2-(quinolin-2-YL)acetate
For Researchers, Scientists, and Drug Development Professionals
The definitive determination of a molecule's three-dimensional structure is a cornerstone of chemical research and drug development. This guide provides a comparative analysis of crystallographic and spectroscopic methods for the structural validation of Ethyl 2-(quinolin-2-YL)acetate, a quinoline derivative of interest in medicinal chemistry. While single-crystal X-ray diffraction offers unambiguous structural elucidation, its feasibility is contingent on the formation of high-quality crystals. In instances where suitable crystals cannot be obtained, a combination of spectroscopic techniques serves as a powerful alternative for comprehensive structural characterization.
This guide will explore the application of X-ray crystallography, using data from a closely related isomer, and compare it with the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the target compound, this compound.
Methodology Comparison: Crystallography vs. Spectroscopy
The validation of a chemical structure can be approached through several analytical techniques, each providing unique and complementary information.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the conformation of the molecule in the solid state. While crystallographic data for this compound is not publicly available, data for its isomer, Ethyl 2-(quinolin-8-yloxy)acetate monohydrate , offers insight into the capabilities of this technique.[1][2]
Table 1: Crystallographic Data for Ethyl 2-(quinolin-8-yloxy)acetate monohydrate
| Parameter | Value |
| Chemical Formula | C₁₃H₁₃NO₃·H₂O |
| Molecular Weight | 249.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 6.9562(4) Å, b = 17.5050(9) Å, c = 10.5304(6) Åα = 90°, β = 100.124(5)°, γ = 90° |
| Volume | 1262.30(12) ų |
| Z | 4 |
| R-factor | 0.053 |
Source: Acta Crystallographica Section E, 2013, E69, o623.[1][2]
The data presented in Table 1 provides a precise three-dimensional picture of the molecule's structure. However, the major prerequisite for this method is the growth of a suitable single crystal, which can be a significant challenge.
Spectroscopic Methods for Structural Elucidation
In the absence of single-crystal X-ray data, a combination of spectroscopic techniques is employed to determine the structure of a molecule.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data | Inferred Structural Feature |
| ¹H NMR | δ 1.2-1.4 (t, 3H), 4.0-4.2 (q, 2H), 4.1-4.3 (s, 2H), 7.5-8.2 (m, 6H) | Ethyl group, methylene bridge, and quinoline ring protons. |
| ¹³C NMR | δ ~14 (CH₃), ~61 (OCH₂), ~45 (CH₂-Ar), 120-150 (aromatic C), ~170 (C=O) | Confirms the number and type of carbon environments. |
| IR (cm⁻¹) | ~1735 (C=O stretch), ~1200 (C-O stretch), ~3050 (aromatic C-H stretch), ~2900 (aliphatic C-H stretch), 1600, 1500 (C=C and C=N stretch) | Presence of an ester functional group and an aromatic quinoline system. |
| Mass Spec (m/z) | Molecular Ion [M]⁺ at 215. Expected fragments at [M-OC₂H₅]⁺ (170), [M-COOC₂H₅]⁺ (142) | Confirms molecular weight and provides evidence for the ethyl acetate and quinoline moieties. |
Comparison of Validation Methods
| Feature | X-ray Crystallography | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry |
| Sample State | Solid (single crystal) | Solution | Solid or Liquid | Gas (from solid or liquid) |
| Information Yield | Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing. | Connectivity of atoms, electronic environment of nuclei, stereochemical relationships. | Presence of functional groups. | Molecular weight, elemental composition, fragmentation pattern. |
| Ambiguity | Low (unambiguous) | Moderate (interpretation required, isomers can be challenging) | High (confirmatory rather than definitive) | Moderate (isomers can have similar fragmentation) |
| Prerequisites | High-quality single crystal | Soluble sample | IR active vibrations | Volatile/ionizable sample |
| Throughput | Low | High | High | High |
Experimental Protocols
1. Single-Crystal X-ray Crystallography (for Ethyl 2-(quinolin-8-yloxy)acetate monohydrate)
-
Crystal Growth: The compound was purified by successive recrystallizations from ethanol to yield colorless, block-like crystals suitable for X-ray diffraction.[1]
-
Data Collection: A suitable crystal was mounted on a diffractometer. Data were collected using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 293 K.[1]
-
Structure Solution and Refinement: The structure was solved using direct methods and refined on F². Hydrogen atoms were placed in calculated positions and refined using a riding model.[2]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, key parameters include the number of scans, relaxation delay, and pulse width. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon. 2D NMR experiments such as COSY and HSQC can be performed to establish proton-proton and proton-carbon correlations, respectively.
3. Infrared (IR) Spectroscopy (General Protocol)
-
Sample Preparation: For a solid sample, a small amount is mixed with KBr powder and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film is placed between two salt plates (e.g., NaCl).
-
Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer over a typical range of 4000-400 cm⁻¹. A background spectrum is first collected and subtracted from the sample spectrum.
4. Mass Spectrometry (MS) (General Protocol)
-
Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. Electron Ionization (EI) is a common method for small molecules, where the sample is bombarded with high-energy electrons to form a molecular ion and fragment ions. Electrospray Ionization (ESI) is a softer ionization technique often used for more polar or larger molecules.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
Conclusion
The structural validation of this compound, in the absence of single-crystal X-ray diffraction data, can be confidently achieved through a combination of spectroscopic methods. While X-ray crystallography provides unparalleled detail of the solid-state structure, NMR, IR, and Mass Spectrometry collectively offer a comprehensive picture of the molecule's connectivity, functional groups, and molecular weight. The predicted spectroscopic data for this compound is consistent with its proposed structure. For unequivocal proof of structure, especially for regulatory purposes in drug development, obtaining experimental data for the specific compound is essential. The protocols and comparative data presented herein provide a robust framework for the structural characterization of this and similar quinoline derivatives.
References
A Comparative Guide to the Reactivity of Ethyl 2-(quinolin-2-YL)acetate and Similar Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of Ethyl 2-(quinolin-2-YL)acetate with other common esters, namely ethyl acetate and ethyl phenylacetate. The comparison focuses on three key reactions relevant to synthetic chemistry and drug development: hydrolysis, Knoevenagel condensation, and Claisen condensation. This document summarizes available quantitative data, provides detailed experimental protocols for further comparative studies, and includes visualizations to illustrate key concepts.
Introduction to this compound
This compound is a heterocyclic compound incorporating a quinoline ring system. The quinoline moiety, being an electron-withdrawing group, is expected to significantly influence the reactivity of the adjacent ester functional group.[1][2] This guide explores the implications of this structural feature on the ester's susceptibility to nucleophilic attack and the acidity of its α-protons, which are critical factors in its chemical behavior.
Comparative Reactivity Analysis
The reactivity of an ester is primarily governed by two factors: the electrophilicity of the carbonyl carbon and the acidity of the α-protons. The electron-withdrawing nature of the quinoline ring in this compound is predicted to increase both, leading to enhanced reactivity compared to esters with less electron-withdrawing substituents.
Acidity of α-Protons
The acidity of the α-protons is a key determinant of the rate of enolate formation, which is the crucial first step in reactions like the Claisen and Knoevenagel condensations. A lower pKa value indicates a more acidic proton and a more readily formed enolate. The predicted pKa of the α-protons of this compound is significantly lower than that of ethyl acetate and ethyl phenylacetate, suggesting a higher propensity to form an enolate.[3]
Data Presentation: Acidity of α-Protons
| Ester | Structure | pKa of α-Protons (Predicted/Reported) |
| This compound | 4.18 ± 0.48 (Predicted)[3] | |
| Ethyl Acetate | ~25 | |
| Ethyl Phenylacetate | ~22 |
Hydrolysis
The rate of hydrolysis, both acid and base-catalyzed, is dependent on the electrophilicity of the carbonyl carbon. The electron-withdrawing quinoline ring is expected to make the carbonyl carbon of this compound more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. This should result in a faster rate of hydrolysis compared to ethyl acetate and ethyl phenylacetate.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone.[4] The reactivity of the active methylene compound is directly related to the acidity of its α-protons.[5] Given the predicted low pKa of its α-protons, this compound is expected to be a highly reactive substrate in Knoevenagel condensations, likely leading to higher yields and faster reaction rates compared to ethyl acetate and ethyl phenylacetate under similar conditions. The general order of reactivity for active methylene compounds is malononitrile > ethyl cyanoacetate > diethyl malonate.[5]
Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction between two esters in the presence of a strong base.[6] The reaction is initiated by the formation of an enolate from one of the esters.[6][7] Due to the high acidity of its α-protons, this compound is expected to readily form an enolate and act as the nucleophilic component in a crossed Claisen condensation with a non-enolizable ester like ethyl benzoate.[8][9][10] Its self-condensation is also expected to be more favorable than that of ethyl acetate.
Experimental Protocols
To obtain direct comparative data, the following experimental protocols are proposed.
Determination of the Rate of Base-Catalyzed Hydrolysis
This experiment will measure the rate constant for the saponification of the esters.
Materials:
-
This compound
-
Ethyl acetate
-
Ethyl phenylacetate
-
Sodium hydroxide (NaOH) solution (standardized, e.g., 0.1 M)
-
Ethanol (solvent)
-
Hydrochloric acid (HCl) solution (for quenching)
-
Phenolphthalein indicator
-
Constant temperature bath
-
Burette, pipettes, conical flasks
Procedure:
-
Prepare equimolar solutions of each ester and NaOH in ethanol.
-
Equilibrate the solutions in a constant temperature bath (e.g., 25 °C).
-
Initiate the reaction by mixing the ester and NaOH solutions. Start a timer immediately.
-
At regular time intervals (e.g., every 5 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known excess of standard HCl solution.
-
Back-titrate the unreacted HCl with the standardized NaOH solution using phenolphthalein as an indicator.
-
Calculate the concentration of the ester at each time point and determine the rate constant using the appropriate integrated rate law for a second-order reaction.[11]
Comparative Yields of Knoevenagel Condensation
This experiment will compare the product yields of the esters in a Knoevenagel condensation with a model aldehyde.
Materials:
-
This compound
-
Ethyl acetate
-
Ethyl phenylacetate
-
Benzaldehyde
-
Piperidine (catalyst)
-
Toluene (solvent)
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the aldehyde (1 equivalent) and the ester (1 equivalent) in toluene.
-
Add a catalytic amount of piperidine (e.g., 10 mol%).
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of the limiting reagent), cool the mixture, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography and calculate the isolated yield.[5]
Comparative Yields of Crossed Claisen Condensation
This experiment will compare the yields of the esters in a crossed Claisen condensation with a non-enolizable ester.
Materials:
-
This compound
-
Ethyl acetate
-
Ethyl phenylacetate
-
Ethyl benzoate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
Cool the solution in an ice bath.
-
Slowly add the enolizable ester (1 equivalent) to the cooled solution.
-
After stirring for a set time (e.g., 30 minutes), slowly add ethyl benzoate (1 equivalent).
-
Allow the reaction to proceed at room temperature, monitoring by TLC.
-
Upon completion, quench the reaction with dilute aqueous acid.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the β-keto ester product by column chromatography and calculate the isolated yield.[8][12][13]
Mandatory Visualization
Caption: Factors influencing the reactivity of the esters.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 5100-57-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Claisen condensation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. homework.study.com [homework.study.com]
- 9. Claisen Condensation [organic-chemistry.org]
- 10. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. cdn.prexams.com [cdn.prexams.com]
- 12. Predict the products of the reaction between ethyl benzoate and ethyl ace.. [askfilo.com]
- 13. researchgate.net [researchgate.net]
Efficacy of Quinoline Derivatives: A Comparative Analysis Against Existing Drugs
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of the efficacy of various quinoline derivatives, including those related to Ethyl 2-(quinolin-2-YL)acetate, against established drugs in the fields of oncology, infectious diseases, and inflammation. The data presented is compiled from preclinical studies to offer insights into their potential as therapeutic agents.
Anticancer Activity: Quinoline Derivatives vs. Standard Chemotherapeutics
Quinoline derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation. This section compares the in vitro cytotoxicity of novel quinoline derivatives against common cancer cell lines with that of established chemotherapeutic drugs such as Doxorubicin, Cisplatin (CDDP), and Etoposide.
Quantitative Comparison of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values of selected quinoline derivatives compared to standard anticancer drugs. Lower values indicate higher potency.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | GI50 (µM) | Reference Drug | Reference Drug IC50/GI50 (µM) |
| Quinoline Derivative 3b | MDA-MB-231 (Breast) | 0.61 ± 0.07 | - | Etoposide | > positive control |
| HeLa (Cervical) | 0.36 ± 0.05 | - | Etoposide | > positive control | |
| SMMC-7721 (Liver) | 12.49 ± 0.08 | - | Etoposide | > positive control | |
| Quinoline Derivative 91b1 | AGS (Gastric) | 4.28 µg/mL | - | Cisplatin (CDDP) | 13.00 µg/mL |
| KYSE150 (Esophageal) | 4.17 µg/mL | - | Cisplatin (CDDP) | 13.2 µg/mL | |
| KYSE450 (Esophageal) | 1.83 µg/mL | - | Cisplatin (CDDP) | 6.83 µg/mL | |
| Quinoline Derivative 5a | EGFR kinase | 0.071 | - | Erlotinib | 0.080 |
| HER-2 kinase | 0.031 | - | Lapatinib | 0.026 | |
| Quinoline Derivative 4c | MDA-MB-231 (Breast) | - | < 0.01 | Doxorubicin | 0.03 |
| NCI-H460 (Lung) | - | < 0.01 | Doxorubicin | 0.03 | |
| SF-268 (CNS) | - | < 0.01 | Doxorubicin | 0.02 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay) [1][2]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the quinoline derivatives or standard drugs. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a further 48-72 hours.[1]
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50/GI50 values are determined.
Signaling Pathways in Cancer Targeted by Quinoline Derivatives
Quinoline derivatives often exert their anticancer effects by modulating key signaling pathways. Below are diagrams of the EGFR/HER-2 and ERα/VEGFR-2 pathways, which are common targets.
Caption: EGFR/HER-2 signaling pathway and inhibition by quinoline derivatives.
Caption: ERα and VEGFR-2 signaling in breast cancer targeted by quinolines.
Antimicrobial Activity: Quinoline Derivatives vs. Ciprofloxacin
Certain quinoline derivatives have been investigated for their antibacterial properties, often drawing comparisons with the widely used fluoroquinolone antibiotic, ciprofloxacin.
Quantitative Comparison of Antimicrobial Activity
The table below presents the Minimum Inhibitory Concentration (MIC) and inhibition zone diameter for a ciprofloxacin derivative against Proteus mirabilis and various fungi, with ciprofloxacin as the reference.
| Compound | Microorganism | MIC (µg/mL) | Inhibition Zone (mm) | Reference Drug | Reference Drug MIC/Inhibition Zone |
| Ciprofloxacin Derivative 6c | Proteus mirabilis | 2 | - | Ciprofloxacin | - |
| Ciprofloxacin Derivative 3d | Candida albicans | 32 | - | Ciprofloxacin | - |
| Aspergillus fumigatus | 32 | - | Ciprofloxacin | - |
Experimental Protocols
Broth Microdilution Method for MIC Determination [3]
-
Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Anti-inflammatory Activity: Quinoline Analogues vs. Indomethacin
The anti-inflammatory potential of indole derivatives, structurally related to quinolines, has been evaluated, with indomethacin serving as a common benchmark.
Quantitative Comparison of Anti-inflammatory Effects
The following table compares the in vivo anti-inflammatory activity and ulcerogenic index of an indole derivative with indomethacin.
| Compound | Edema Inhibition (%) | Selectivity Index (COX-2/COX-1) | Ulcer Index |
| Indole Derivative 4f | 90.5 | 65.71 | 7.3 |
| Indomethacin | 86.7 | 0.079 | 20.20 |
Experimental Protocols
Rat Paw Edema Method [4]
-
Animal Model: An acute inflammatory edema is induced in the paw of rats by injecting a phlogistic agent (e.g., carrageenan).
-
Compound Administration: The test compounds or indomethacin are administered to the animals, typically orally or intraperitoneally, before the carrageenan injection.
-
Paw Volume Measurement: The volume of the paw is measured at different time points after the induction of edema using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups with that of the control group.
Signaling Pathway in Neuropathic Pain Targeted by Quinoline Derivatives
Some quinoline derivatives have been explored as antagonists of the metabotropic glutamate receptor 5 (mGluR5), a key player in neuropathic pain signaling.
Caption: mGluR5 signaling in neuropathic pain and its modulation.
References
A Comparative Guide to the In Vitro Efficacy of Novel Compounds Derived from Ethyl 2-(quinolin-2-YL)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro biological activities of novel compounds synthesized from the versatile scaffold, Ethyl 2-(quinolin-2-YL)acetate. The data presented herein is a synthesis of reported findings on structurally related quinoline derivatives, offering insights into their potential as anticancer and antimicrobial agents. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and development.
Introduction
This compound is a key starting material for the synthesis of a diverse range of quinoline derivatives. The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. By modifying the core structure of this compound, novel compounds with potentially enhanced efficacy and selectivity can be developed. This guide focuses on a comparative analysis of hypothetical, yet representative, novel derivatives to illustrate the structure-activity relationships and guide future drug discovery efforts.
Data Presentation: Comparative In Vitro Activity
The following tables summarize the quantitative data for a series of hypothetical novel compounds derived from this compound. The presented IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are based on reported activities of structurally similar quinoline derivatives and serve as a comparative benchmark.
Table 1: Comparative Anticancer Activity of Novel Quinoline-2-acetate Derivatives
The antiproliferative effects of the synthesized compounds were evaluated against a panel of human cancer cell lines. The IC50 values, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are presented below.
| Compound ID | Substitution Pattern on Quinoline Ring | Test Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| EQA-01 | Unsubstituted | This compound | HCT-116 (Colon) | >100 | 5-FU | 10.4[1] |
| EQA-02 | 4-Methyl | Ethyl 2-(4-methylquinolin-2-yl)acetate | MGC-803 (Gastric) | 8.5 | 5-FU | 6.22[1] |
| EQA-03 | 6-Bromo | Ethyl 2-(6-bromoquinolin-2-yl)acetate | MCF-7 (Breast) | 5.2 | 5-FU | 11.1[1] |
| EQA-04 | 7-Chloro | Ethyl 2-(7-chloroquinolin-2-yl)acetate | K562 (Leukemia) | 3.8 | - | - |
| EQA-05 | 8-Methoxy | Ethyl 2-(8-methoxyquinolin-2-yl)acetate | HepG-2 (Liver) | 6.5 | - | - |
| EQA-06 | 6,8-Dichloro | Ethyl 2-(6,8-dichloroquinolin-2-yl)acetate | A549 (Lung) | 2.1 | - | - |
IC50 values are hypothetical and based on trends observed in similar quinoline derivatives.[1][2][3]
Table 2: Comparative Antimicrobial Activity of Novel Quinoline-2-acetate Derivatives
The antimicrobial efficacy of the compounds was determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Substitution Pattern on Quinoline Ring | Test Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| EQA-01 | Unsubstituted | This compound | Staphylococcus aureus | >128 | Candida albicans | >128 |
| EQA-02 | 4-Methyl | Ethyl 2-(4-methylquinolin-2-yl)acetate | Staphylococcus aureus | 64 | Candida albicans | 128 |
| EQA-03 | 6-Bromo | Ethyl 2-(6-bromoquinolin-2-yl)acetate | Escherichia coli | 32 | Aspergillus niger | 64 |
| EQA-04 | 7-Chloro | Ethyl 2-(7-chloroquinolin-2-yl)acetate | Pseudomonas aeruginosa | 16 | Candida albicans | 32 |
| EQA-05 | 8-Methoxy | Ethyl 2-(8-methoxyquinolin-2-yl)acetate | Staphylococcus aureus | 8 | Aspergillus flavus | 16 |
| EQA-06 | 6,8-Dichloro | Ethyl 2-(6,8-dichloroquinolin-2-yl)acetate | Escherichia coli | 4 | Candida albicans | 8 |
MIC values are hypothetical and based on trends observed in similar quinoline derivatives.[4][5]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below to ensure reproducibility and standardization.
MTT Assay for Cytotoxicity Screening
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.[6]
-
Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).[6]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours.[7]
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[6][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[6]
-
Broth Microdilution Method for MIC Determination
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]
-
Materials:
-
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the quinoline derivatives in the microtiter plates using the appropriate broth.[6]
-
Inoculum Preparation: Prepare a microbial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard.[6]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no microbes).[6]
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at an appropriate temperature and duration for fungi.[6]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.[6]
-
Mandatory Visualization
Diagrams illustrating a key signaling pathway targeted by quinoline derivatives and a typical experimental workflow are provided below.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinoline derivatives.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. researchhub.com [researchhub.com]
A Comparative Guide to the Cross-Reactivity of Ethyl 2-(quinolin-2-YL)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] Ethyl 2-(quinolin-2-YL)acetate derivatives represent a promising class of molecules for further development. However, a critical step in the preclinical evaluation of any new chemical entity is the assessment of its cross-reactivity profile. Off-target interactions can lead to adverse drug reactions or unforeseen toxicities, making early-stage screening essential for de-risking drug candidates.
This guide provides a comparative framework for evaluating the cross-reactivity of this compound derivatives. While specific experimental data for this exact series of compounds is not extensively available in public literature, this document presents a standardized approach, including key assays, detailed protocols, and representative data to guide researchers in their investigations. The primary focus is on two critical areas of off-target liability: inhibition of the hERG potassium channel, which is linked to cardiotoxicity, and inhibition of Cytochrome P450 (CYP) enzymes, a major cause of drug-drug interactions.[3][4]
Comparative Cross-Reactivity Data
Assessing the inhibitory potential of compounds against a panel of common off-targets is crucial. The half-maximal inhibitory concentration (IC50) is a key metric, indicating the concentration of a compound required to inhibit 50% of the target's activity. Lower IC50 values signify higher potency. The following table presents hypothetical, yet representative, data for a series of this compound derivatives against critical cardiac and metabolic targets.
| Derivative | Target | Assay Type | Result (IC50) |
| EQA-001 (Parent) | hERG Channel | Patch Clamp | > 50 µM |
| CYP3A4 | Fluorogenic | 25 µM | |
| CYP2D6 | LC-MS/MS | > 50 µM | |
| EQA-002 (7-Bromo) | hERG Channel | Patch Clamp | 15 µM |
| CYP3A4 | Fluorogenic | 18 µM | |
| CYP2D6 | LC-MS/MS | 42 µM | |
| EQA-003 (8-Hydroxy) | hERG Channel | Patch Clamp | > 50 µM |
| CYP3A4 | Fluorogenic | 8 µM | |
| CYP2D6 | LC-MS/MS | 12 µM |
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and comparable cross-reactivity data. Below are methodologies for the key assays cited.
hERG Potassium Channel Inhibition Assay (Automated Patch Clamp)
The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel (Kv11.1) critical for cardiac repolarization.[5] Inhibition of this channel can prolong the QT interval, increasing the risk of fatal cardiac arrhythmias like Torsades de Pointes.[5] Therefore, hERG screening is a mandatory part of preclinical safety evaluation.[5]
Principle: This assay directly measures the flow of ions through the hERG channel in a cell membrane using electrophysiology.[3] The whole-cell patch-clamp technique is the gold standard, and automated systems (e.g., QPatch, SyncroPatch) allow for higher throughput screening.[3][5] The effect of a test compound is determined by measuring the reduction in the hERG tail current.[5]
Methodology:
-
Cell Line: HEK-293 cells stably expressing the hERG channel are used.[3]
-
Preparation: Cells are cultured and prepared for the automated patch-clamp system according to the manufacturer's instructions.
-
Voltage Protocol: A specific voltage-clamp protocol is applied to elicit the hERG current. A typical protocol involves:
-
Holding the cell at a potential of -80 mV.
-
Applying a depolarizing pulse to +20 mV to activate the channels.
-
Repolarizing the membrane to -50 mV to elicit the characteristic tail current, which is the primary measurement for assessing hERG blockade.[5]
-
-
Compound Application:
-
A stable baseline hERG current is recorded in an extracellular vehicle solution.
-
The test compound (e.g., EQA derivatives) is applied sequentially at increasing concentrations (e.g., 0.1, 1, 10 µM).[3]
-
The effect of the compound is allowed to reach a steady state at each concentration.
-
-
Controls: A vehicle control (e.g., 0.1% DMSO) and a known hERG blocker (e.g., E-4031) as a positive control are run to ensure assay validity.[3]
-
Data Analysis: The percentage of current inhibition at each concentration is calculated relative to the vehicle control.[5] An IC50 value is then determined by fitting the concentration-response data to a sigmoid curve.
Cytochrome P450 (CYP) Isoform Inhibition Assay
Cytochrome P450 enzymes are a superfamily of proteins primarily found in the liver that are responsible for the metabolism of the majority of drugs.[4][6] Inhibition of a specific CYP isoform by one drug can alter the metabolism of a co-administered drug, leading to potential toxicity or loss of efficacy.[7]
Principle: This assay measures the ability of a test compound to inhibit the activity of major human CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP1A2).[7] The activity is monitored by measuring the formation of a specific metabolite from an isoform-specific probe substrate using either fluorometric detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]
Methodology:
-
Enzyme Source: Pooled human liver microsomes (HLM), which contain a full complement of CYP enzymes, are typically used as they are considered the "gold standard" for in vitro DDI studies.[7]
-
Reaction Mixture: For each CYP isoform, a reaction mixture is prepared containing HLM, a specific probe substrate, and a NADPH-regenerating system in a phosphate buffer.
-
Compound Incubation: The test compound is added to the reaction mixture at a range of concentrations (typically a 7- or 8-point curve starting at 100 µM).[7]
-
Incubation: The reaction is initiated by adding the NADPH-regenerating system and incubated at 37°C for a specific time.
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Controls: A vehicle control (no test compound) is used to determine 100% enzyme activity. A known potent inhibitor for each isoform is used as a positive control.[6]
-
Metabolite Quantification: The samples are centrifuged, and the supernatant is analyzed by a validated LC-MS/MS method to quantify the formation of the specific metabolite.
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control. The percent inhibition is calculated for each concentration, and the resulting data is used to determine the IC50 value.[4]
Visualizations: Workflows and Pathways
Diagrams help clarify complex processes and relationships, providing an at-a-glance understanding of the experimental flow and biological mechanisms.
Caption: General workflow for screening and assessing the cross-reactivity of new chemical entities.
Caption: Mechanism of drug-induced QT prolongation via hERG channel blockade.
References
- 1. Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. criver.com [criver.com]
- 7. enamine.net [enamine.net]
- 8. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 9. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
A Comparative Analysis of the Biological Activity of Quinoline Acetates: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of quinoline acetates, supported by experimental data. Quinoline acetates, a subclass of quinoline derivatives, have garnered significant interest for their potential therapeutic applications, demonstrating a range of biological effects including anticancer, antimicrobial, and anti-inflammatory properties.
This guide summarizes quantitative data from various studies, presents detailed experimental protocols for key biological assays, and visualizes relevant signaling pathways to offer a comprehensive overview of the current landscape of quinoline acetate research.
Comparative Biological Activity Data
The biological activity of quinoline acetates and their derivatives varies significantly with their structural modifications. The following tables summarize the quantitative data from several studies, providing a comparative look at their efficacy in different biological assays.
Anticancer Activity
The anticancer potential of quinoline acetates is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) |
| Quinoline-4-carboxylic acid derivatives | ||
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid[1] | MCF-7 (Breast) | Reported as highly active (82.9% growth reduction) |
| 2,4-Disubstituted quinoline derivatives | ||
| 7-chloro-4-quinolinylhydrazone derivative[2] | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ |
| Quinoline-based 1,2,3-triazoles | ||
| Compound 12d[3] | HePG-2 (Liver), Caco-2 (Colorectal) | Not specified, but noted as highly active |
| 2-Phenylquinoline-4-carboxylic acid derivatives | ||
| Compound 5a4[4] | S. aureus | 64 µg/mL (MIC) |
| Compound 5a7[4] | E. coli | 128 µg/mL (MIC) |
Antimicrobial Activity
The antimicrobial efficacy of quinoline acetates is typically determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism.
| Compound ID/Reference | Bacterial Strain | MIC (µg/mL) |
| 2-Phenyl-quinoline-4-carboxylic acid derivatives | ||
| Compound 5a4[4] | Staphylococcus aureus | 64 |
| Compound 5a7[4] | Escherichia coli | 128 |
| Quinolone coupled hybrid 5d [5] | Various G+ and G- strains | 0.125 - 8 |
| Novel quinoline derivatives [6] | Bacillus cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 |
| Facilely accessible quinoline derivatives [3] | MRSA, MRSE, VRE | 1.5 - 12 |
Anti-inflammatory Activity
The anti-inflammatory properties of quinoline acetates are often assessed by their ability to inhibit inflammatory mediators or enzymes, with IC50 values indicating their potency.
| Compound ID/Reference | Assay | IC50 (µM) |
| Quinoline-4-carboxylic acid [5] | LPS-induced inflammation in RAW264.7 cells | Noted as having appreciable anti-inflammatory affinities |
| Quinoline-3-carboxylic acid [5] | LPS-induced inflammation in RAW264.7 cells | Noted as having appreciable anti-inflammatory affinities |
| Quinoline derivatives with pyrazole scaffold [7] | COX-2 Inhibition | 0.1 - 0.11 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are detailed protocols for the key assays cited in the evaluation of quinoline acetates.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Treat the cells with various concentrations of the quinoline acetate compounds and incubate for 24-72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum : Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution : Perform a two-fold serial dilution of the quinoline acetate compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation : Inoculate each well with the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination : The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
COX-2 Inhibition Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation.
-
Reagent Preparation : Prepare the assay buffer, heme, and COX-2 enzyme solution.
-
Inhibitor Incubation : Add the quinoline acetate compound (test inhibitor) and a known COX-2 inhibitor (control) to respective wells, followed by the COX-2 enzyme. Incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation : Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Detection : Measure the product formation (e.g., prostaglandin E2) using a suitable detection method, such as ELISA or a fluorometric assay.
-
Data Analysis : Calculate the percentage of COX-2 inhibition and determine the IC50 value of the test compound.
Signaling Pathways and Experimental Workflows
The biological effects of quinoline acetates are often mediated through their interaction with specific cellular signaling pathways. The following diagrams, created using Graphviz, illustrate some of the key pathways and a general experimental workflow.
Caption: A general experimental workflow for the synthesis and biological evaluation of quinoline acetates.
Caption: The NF-κB signaling pathway, a common target for anti-inflammatory agents.
Caption: The MAPK/ERK signaling pathway, a key regulator of cell proliferation and a target for anticancer drugs.
Conclusion
Quinoline acetates represent a versatile scaffold with demonstrated potential in anticancer, antimicrobial, and anti-inflammatory applications. The presented data highlights the significant biological activity of various derivatives, though a direct, comprehensive comparison across a wide range of acetates is an area for future research. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers aiming to further explore and develop this promising class of compounds for therapeutic use. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of quinoline acetates for specific biological targets.
References
- 1. Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Potential Applications of Ethyl 2-(quinolin-2-YL)acetate and Its Alternatives
This guide provides a comprehensive comparison of the synthesis and potential applications of Ethyl 2-(quinolin-2-YL)acetate and its structural isomers and analogs. The information is intended for researchers, scientists, and drug development professionals to facilitate reproducible experimentation and inform the selection of appropriate compounds for further investigation.
Data Presentation: Synthesis of Quinolone Acetate Derivatives
The following table summarizes the synthesis methods, reaction conditions, and yields for this compound and its related compounds. This data is compiled from various studies to provide a comparative overview of their synthetic accessibility.
| Compound | Synthesis Method | Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| This compound | Inferred from related syntheses | 2-Chloroquinoline, Ethyl acetate, Base | Not specified | Not specified | Not specified | - |
| Ethyl 2-(quinolin-8-yloxy)acetate | Conventional Heating | 8-Hydroxyquinoline, Ethyl chloroacetate, K2CO3 | Dry Acetone | 8 - 18 hours | 90% | [1][2] |
| Microwave Irradiation | 8-Hydroxyquinoline, Ethyl chloroacetate, K2CO3 | Not specified | Minutes | High | [3] | |
| Ultrasound Irradiation | 8-Hydroxyquinoline, Ethyl chloroacetate, K2CO3 | Not specified | Minutes | High | [3] | |
| Ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetate | Stirring at Room Temp. | 2-methyl-3(H)-4-quinazolinone, Ethyl chloroacetate, NaH | Not specified | Not specified | High | - |
| Ethyl 2-(12-oxo-10,12-dihydroisoindolo[1,2-b]quinazolin-10-yl)acetate | One-pot cascade process | ethyl (E)-3-(2-aminophenyl)acrylate, 2-formylbenzonitrile, Cs2CO3 | Acetonitrile | 24 hours | 24% | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of key compounds are provided below to ensure the reproducibility of the experiments.
Protocol 1: Synthesis of Ethyl 2-(quinolin-8-yloxy)acetate (Conventional Method)
This protocol is based on the established Williamson ether synthesis.[1][2]
Materials:
-
8-Hydroxyquinoline (0.01 mol)
-
Ethyl chloroacetate (0.015 mol)
-
Anhydrous Potassium Carbonate (K2CO3) (0.015 mol)
-
Dry Acetone (50 ml)
-
Ether
-
10% Sodium Hydroxide solution
-
Anhydrous Sodium Sulfate
Procedure:
-
A mixture of 8-hydroxyquinoline, ethyl chloroacetate, and anhydrous potassium carbonate in dry acetone is refluxed for 8 to 18 hours.[1][2]
-
After cooling, the residual mass is triturated with cold water to remove potassium carbonate.
-
The product is extracted with ether.
-
The ether layer is washed with 10% sodium hydroxide solution followed by water.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.
-
The crude product is purified by recrystallization from ethanol to yield colorless block-like crystals.[1]
Protocol 2: Comparative Synthesis of Ethyl 2-(quinolin-8-yloxy)acetate (Microwave and Ultrasound Methods)
These methods offer a green and efficient alternative to conventional heating.[3]
Materials:
-
Substituted 8-hydroxy quinoline
-
Chloroethylacetate
Procedure:
-
Microwave-assisted synthesis: The reactants are subjected to microwave irradiation. This method significantly reduces the reaction time to a few minutes and generally results in high yields.[3]
-
Ultrasound-assisted synthesis: The reaction is carried out under ultrasound irradiation, which also leads to a reduction in reaction time and an improvement in yield compared to conventional methods.[3]
Protocol 3: Synthesis of Ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetate
This procedure outlines the synthesis of a quinazolinone analog.
Materials:
-
2-methyl-3(H)-4-quinazolinone
-
Ethyl chloroacetate
-
Sodium Hydride (NaH)
Procedure:
-
2-methyl-3(H)-4-quinazolinone is treated with ethyl chloroacetate in the presence of sodium hydride.
-
The reaction is completed by stirring at room temperature.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the synthesis and potential biological action of this compound and its derivatives.
Caption: Comparative workflow of conventional vs. modern synthesis methods.
Caption: Postulated antimicrobial mechanism of quinoline derivatives.
Discussion on Reproducibility and Comparison
The reproducibility of the synthesis of Ethyl 2-(quinolin-8-yloxy)acetate is well-documented, with conventional heating methods yielding up to 90%.[1] Microwave and ultrasound-assisted methods are reported to be faster and also provide high yields, making them attractive for rapid synthesis.[3] For Ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetate, a high-yield synthesis at room temperature is reported, suggesting a straightforward and reproducible protocol.
While a specific, reproducible protocol with a reported yield for this compound is not detailed in the provided search results, its synthesis can be inferred from the general reactivity of halo-quinolines with active methylene compounds. The choice between these compounds would depend on the desired substitution pattern on the quinoline ring and the specific biological application.
In terms of performance, quinoline derivatives are known for their broad-spectrum antimicrobial activity.[5][6][7][8][9] The proposed mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase or disruption of cellular energy production by targeting ATP synthase.[6] The selection of a particular derivative for drug development would necessitate further studies to determine its specific molecular target, efficacy, and toxicity profile. The quinazolinone and isoindoloquinazolinone alternatives represent different heterocyclic scaffolds that may offer distinct biological activities and patentability.
References
- 1. Ethyl 2-(quinolin-8-yloxy)acetate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Ethyl 2-(quinolin-2-YL)acetate
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides detailed, step-by-step guidance for the safe disposal of Ethyl 2-(quinolin-2-YL)acetate, a compound that requires careful handling due to its potential hazards. Adherence to these procedures will help ensure the safety of laboratory personnel and compliance with environmental regulations.
Hazard Profile and Regulatory Context
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation)[1]. The quinoline functional group, a component of this compound, is associated with mutagenic and carcinogenic properties and is toxic to aquatic life with long-lasting effects[2][3][4][5][6]. Consequently, this compound must be treated as hazardous waste.
The disposal of hazardous waste in the United States is governed by the Resource Conservation and Recovery Act (RCRA), which is implemented by the Environmental Protection Agency (EPA)[7]. Many states have their own, often more stringent, regulations that must also be followed[2]. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable federal, state, and local regulations.
Quantitative Data Summary
| Identifier | Value |
| CAS Number | 5100-57-2[1][8][9] |
| Molecular Formula | C13H13NO2[1][8] |
| Molecular Weight | 215.25[1][8] |
Experimental Protocol: Disposal of this compound
This protocol outlines the necessary steps for the safe and compliant disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE at all times, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles and a face shield.
-
A laboratory coat.
-
Closed-toe shoes.
-
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
-
Collect waste in a designated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., glass or polyethylene).
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).
-
Place the absorbent material into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
For large spills, contact your institution's EHS department immediately.
4. Final Disposal:
-
The primary recommended method for the final disposal of this compound is through an approved industrial combustion plant (incineration)[1].
-
Arrange for the collection of the hazardous waste container by a licensed hazardous waste disposal contractor. Your EHS department will typically coordinate this.
-
Complete all necessary waste manifest forms accurately and retain copies for your records, as required by law.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. 5100-57-2|this compound|BLD Pharm [bldpharm.com]
- 2. nj.gov [nj.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. chemos.de [chemos.de]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.ca [fishersci.ca]
- 8. 5100-57-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. hoffmanchemicals.com [hoffmanchemicals.com]
Handling Ethyl 2-(quinolin-2-YL)acetate: A Guide to Safe Laboratory Practices
Essential Safety and Logistical Information
This document provides a procedural guide for the safe handling and disposal of Ethyl 2-(quinolin-2-YL)acetate in a laboratory setting. Due to the limited availability of specific safety data, a conservative approach is recommended.
Hazard Identification and Precautionary Measures
Based on the data for Ethyl 2-(quinolin-3-yl)acetate, this compound is anticipated to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, it is crucial to handle it with appropriate personal protective equipment and in a well-ventilated area.
Precautionary Statements: [1]
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure.
| PPE Category | Recommendation |
| Eye and Face Protection | Chemical safety goggles or a face shield are mandatory. |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and replaced if damaged. |
| Respiratory Protection | Use in a well-ventilated area such as a chemical fume hood. If ventilation is insufficient, a NIOSH-approved respirator may be necessary. |
| Body Protection | A lab coat or chemical-resistant apron should be worn. |
Operational Plan: From Receipt to Disposal
A systematic approach ensures safety at every stage of the chemical's lifecycle in the laboratory.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
Keep the container tightly closed when not in use.[1]
-
Store in a locked cabinet or area with restricted access.[1]
Handling and Use
-
All handling of this compound should be conducted in a certified chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.[1]
Spill Management
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE before attempting to clean up.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Prevent the spill from entering drains or waterways.[1]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical advice if irritation occurs.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste material, including empty containers and contaminated absorbents, in a clearly labeled, sealed, and chemical-resistant container.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company.[1] Do not dispose of it down the drain or in regular trash. Adhere to all local, state, and federal regulations for hazardous waste disposal.
Quantitative Data
| Property | Value | Source |
| Boiling Point | 160 °C at 3 Torr | [2] |
| Molecular Formula | C13H13NO2 | [3] |
| Molecular Weight | 215.25 g/mol | [3] |
Experimental Workflow
The following diagram illustrates the standard operational workflow for handling this compound in a research setting, emphasizing safety at each step.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
